molecular formula C4Cl3N3O2 B1334791 2,4,6-Trichloro-5-nitropyrimidine CAS No. 4359-87-9

2,4,6-Trichloro-5-nitropyrimidine

Numéro de catalogue: B1334791
Numéro CAS: 4359-87-9
Poids moléculaire: 228.42 g/mol
Clé InChI: QGFWFWSBFMRDNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4,6-Trichloro-5-nitropyrimidine (CAS 4359-87-9) is a multifunctional heterocyclic building block with significant utility in organic synthesis and industrial research. Its molecular formula is C 4 Cl 3 N 3 O 2 and it has a molecular weight of 228.42 g/mol [ This compound is widely employed as a key precursor in the development of agricultural chemicals , particularly for the synthesis of herbicides [ pharmaceutical research , it serves as a critical scaffold for constructing potential therapeutic agents, including those targeting bacterial infections [ material science , where it is used in the creation of specialized polymers and coatings, and analytical chemistry as a reagent [ Researchers should note that the compound is typically supplied as an off-white to pale yellow solid [

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,4,6-trichloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3N3O2/c5-2-1(10(11)12)3(6)9-4(7)8-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFWFWSBFMRDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401687
Record name 2,4,6-trichloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4359-87-9
Record name 2,4,6-trichloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4359-87-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trichloro-5-nitropyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis mechanism, including the preparation of the precursor 2,4,6-trichloropyrimidine (B138864) and its subsequent nitration. Experimental protocols, quantitative data, and mechanistic visualizations are provided to support research and development efforts in medicinal chemistry and drug discovery.

Synthesis Overview

The synthesis of this compound is a two-step process that begins with the chlorination of barbituric acid to form the intermediate, 2,4,6-trichloropyrimidine. This is followed by the electrophilic nitration of the trichloropyrimidine intermediate to yield the final product.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

The primary method for the synthesis of 2,4,6-trichloropyrimidine involves the chlorination of barbituric acid. This reaction is typically achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent. Various catalysts and reaction conditions have been reported to optimize the yield and purity of the product.

General Reaction Mechanism

The reaction proceeds through the conversion of the keto groups of barbituric acid into enol forms, which are subsequently chlorinated by phosphorus oxychloride. The presence of a tertiary amine or other catalysts can facilitate this process.

Experimental Protocols

Several patented methods detail the synthesis of 2,4,6-trichloropyrimidine. Below are summaries of key experimental procedures.

Protocol A: Chlorination with Phosphorus Oxychloride and a Catalyst

A common method involves the reaction of barbituric acid with phosphorus oxychloride in the presence of a catalyst, such as N,N-dimethylformamide (DMF) or a composite catalyst system.

  • Reactants:

    • Barbituric acid

    • Phosphorus oxychloride (POCl₃)

    • Catalyst (e.g., N,N-diethylaniline, N,N-dimethylaniline, and quinoline (B57606) composite)

  • Procedure:

    • Barbituric acid and phosphorus oxychloride are mixed in a molar ratio of approximately 1:3 to 1:1.

    • The composite catalyst is added to the mixture.

    • The reaction mixture is heated to 90-140°C with stirring for 0.5 to 4 hours.

    • After the reaction is complete, the mixture is subjected to steam distillation under reduced pressure.

    • The distillate is cooled to precipitate the solid product, which is then filtered, washed with water, and dried.

Protocol B: Two-Step Chlorination with Phosphorus Oxychloride and Phosphorus Pentachloride

This process involves an initial reaction with phosphorus oxychloride followed by a second chlorination step with phosphorus pentachloride (PCl₅) or reactants that form it in situ (e.g., phosphorus trichloride (B1173362) and chlorine).

  • Reactants:

    • Barbituric acid

    • Phosphorus oxychloride (POCl₃)

    • Phosphorus trichloride (PCl₃)

    • Chlorine (Cl₂)

    • Catalyst (optional, e.g., 1-methyl-2-pyrrolidone)

  • Procedure:

    • Barbituric acid is reacted with phosphorus oxychloride, optionally in the presence of a catalyst, at a temperature of 70° to 115°C.

    • Subsequently, phosphorus trichloride and chlorine are added to the reaction mixture.

    • The product, 2,4,6-trichloropyrimidine, is then isolated, typically by distillation.

Quantitative Data for 2,4,6-Trichloropyrimidine Synthesis
ParameterProtocol A[1]Protocol B[2][3]
Starting Material Barbituric AcidBarbituric Acid
Chlorinating Agents Phosphorus OxychloridePhosphorus Oxychloride, Phosphorus Trichloride, Chlorine
Catalyst N,N-diethylaniline, N,N-dimethylaniline, quinoline composite1-methyl-2-pyrrolidone (optional)
Reaction Temperature 90-140°C70-115°C (first step)
Reaction Time 0.5 - 4 hours7 hours (first step), 4 hours (second step)
Yield 80-92%80-95%
Purity >99.52%>97.6%

Step 2: Nitration of 2,4,6-Trichloropyrimidine

The second step of the synthesis is the nitration of the 2,4,6-trichloropyrimidine intermediate at the 5-position of the pyrimidine (B1678525) ring. This is an electrophilic aromatic substitution reaction. Due to the electron-withdrawing nature of the three chlorine atoms and the two nitrogen atoms in the pyrimidine ring, the ring is highly deactivated, making nitration challenging. Therefore, strong nitrating conditions are typically required.

Proposed Reaction Mechanism

The nitration is expected to proceed via a standard electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and concentrated sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The pyrimidine ring, despite being deactivated, acts as a nucleophile and attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding this compound.

Experimental Protocol
  • Reactants:

    • 2,4,6-Trichloropyrimidine

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Proposed Procedure:

    • 2,4,6-trichloropyrimidine is dissolved in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and cooling capabilities.

    • The mixture is cooled to a low temperature (e.g., 0-5°C).

    • A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution of the pyrimidine, maintaining the low temperature.

    • After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by techniques such as TLC or GC).

    • The reaction mixture is then carefully poured onto crushed ice to precipitate the product.

    • The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Quantitative Data for Nitration of 2,4,6-Trichloropyrimidine

Detailed quantitative data such as reaction yield and specific conditions for the nitration of 2,4,6-trichloropyrimidine are not explicitly available in the reviewed literature. Researchers should perform optimization studies to determine the ideal reactant ratios, temperature, and reaction time for this step.

Visualizations

Synthesis Pathway of 2,4,6-Trichloropyrimidine

G Synthesis of 2,4,6-Trichloropyrimidine Barbituric_Acid Barbituric Acid Trichloropyrimidine 2,4,6-Trichloropyrimidine Barbituric_Acid->Trichloropyrimidine Chlorination Reagents_1 POCl₃ (Catalyst) G Nitration of 2,4,6-Trichloropyrimidine Trichloropyrimidine 2,4,6-Trichloropyrimidine Nitro_Product This compound Trichloropyrimidine->Nitro_Product Nitration Reagents_2 HNO₃ / H₂SO₄ G Overall Synthesis Workflow Start Barbituric Acid Step1 Chlorination (POCl₃, Catalyst) Start->Step1 Intermediate 2,4,6-Trichloropyrimidine Step1->Intermediate Step2 Nitration (HNO₃, H₂SO₄) Intermediate->Step2 Final_Product This compound Step2->Final_Product

References

An In-depth Technical Guide to 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-nitropyrimidine is a highly reactive heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of three chlorine atoms and a nitro group on the pyrimidine (B1678525) ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄Cl₃N₃O₂
Molecular Weight 228.42 g/mol
Appearance Off-white to pale yellow solid
Melting Point 56-58 °C
Boiling Point 314 °C
Density ~1.8 g/cm³
CAS Number 4359-87-9

Synthesis and Purification

The synthesis of this compound is typically achieved through the chlorination and nitration of a pyrimidine precursor. A common starting material is 5-nitrouracil (B18501).

Experimental Protocol: Synthesis from 5-Nitrouracil

Materials:

  • 5-Nitrouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline

  • Toluene (B28343)

  • Water

  • Ethyl acetate

  • Activated carbon

Procedure:

  • In a suitable reaction vessel, suspend 5-nitrouracil in toluene.

  • Add N,N-diethylaniline to the suspension.

  • Slowly add phosphorus oxychloride to the mixture while maintaining the temperature between 60-65°C.

  • After the addition is complete, stir the reaction mixture at 60-65°C until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess phosphorus oxychloride.

  • Carefully quench the residue by adding it to a biphasic mixture of toluene and ice-water at 0-10°C.

  • Separate the organic layer and wash it with water.

  • Treat the organic layer with activated carbon to decolorize the solution.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Synthesis_Workflow Start 5-Nitrouracil Reaction Chlorination Start->Reaction Reagents POCl₃, N,N-Diethylaniline Toluene, 60-65°C Reagents->Reaction Workup Quenching (Toluene/Water) Phase Separation Reaction->Workup Purification Activated Carbon Concentration Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.
Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or a mixture of hexane (B92381) and ethyl acetate

  • Ice bath

Procedure:

  • Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Spectral Data

Characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected spectral data.

¹H NMR Spectroscopy

Due to the absence of protons directly attached to the pyrimidine ring, the ¹H NMR spectrum of this compound is expected to show no signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegative chlorine and nitro groups.

Carbon PositionExpected Chemical Shift (ppm)
C-5~130-140
C-2, C-4, C-6~150-165
FT-IR Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~1560-1580Asymmetric NO₂ stretch
~1340-13

Spectroscopic Data Analysis of 2,4,6-Trichloro-5-nitropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the available spectroscopic data for 2,4,6-trichloro-5-nitropyrimidine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide also includes comparative data from its structural analog, 2,4,6-trichloropyrimidine (B138864), to aid in spectral interpretation. General experimental protocols for acquiring such data are also detailed.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₄Cl₃N₃O₂[1][2]
Molecular Weight 228.42 g/mol [1][2][3]
Appearance Solid[2]
CAS Number 4359-87-9[1][3]

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data for this compound:

  • ¹H NMR: The pyrimidine (B1678525) ring of the title compound is fully substituted and lacks any hydrogen atoms. Consequently, the ¹H NMR spectrum is expected to show no signals corresponding to the core aromatic structure.

Comparative Data for 2,4,6-Trichloropyrimidine: No quantitative ¹³C NMR data for 2,4,6-trichloropyrimidine was found in the conducted searches.

Infrared (IR) Spectroscopy

Expected Data for this compound: An experimental IR spectrum for this compound is not available in the searched literature. However, based on its structure, the spectrum would be characterized by:

  • N-O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), typically found in the regions of 1560-1515 cm⁻¹ and 1385-1345 cm⁻¹, respectively.

  • C-Cl Stretching: Absorption bands in the fingerprint region (below 800 cm⁻¹) corresponding to the carbon-chlorine bonds.

  • C=N and C=C Stretching: Bands associated with the pyrimidine ring vibrations.

Comparative Data for 2,4,6-Trichloropyrimidine: Vibrational spectral data for 2,4,6-trichloropyrimidine has been reported, with assignments for the pyrimidine ring vibrations.[4]

Wavenumber (cm⁻¹)AssignmentReference
1560, 1533Ring stretching modes[4]
1433, 1407Ring stretching modes (v19)[4]
Mass Spectrometry (MS)

Expected Data for this compound: No experimental mass spectrum for the title compound was found. An electron ionization (EI) mass spectrum would be expected to display:

  • Molecular Ion (M⁺): A complex molecular ion peak cluster around m/z 227, 229, 231, and 233, reflecting the isotopic abundances of chlorine (³⁵Cl and ³⁷Cl). The presence of three chlorine atoms would lead to a characteristic isotopic pattern.[5]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of a chlorine atom (-Cl), the nitro group (-NO₂), or a combination thereof. A plausible fragmentation pathway is illustrated in the visualizations section below.

Comparative Data for 2,4,6-Trichloropyrimidine: The NIST WebBook provides mass spectral data for 2,4,6-trichloropyrimidine.[6] The molecular ion (M⁺) has a base peak at m/z 181 (for the all ³⁵Cl isotopologue).

UV-Vis Spectroscopy

Expected Data for this compound: Experimental UV-Vis data is not available. The electronic spectrum would be influenced by the π-system of the pyrimidine ring and the electronic transitions of the nitro group.

Comparative Data for 2,4,6-Trichloropyrimidine: The electronic absorption spectrum of 2,4,6-trichloropyrimidine has been recorded and shows two absorption systems that are attributed to π-π* transitions.[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform locking and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.[8]

  • Data Acquisition: Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will generate the final absorbance or transmittance spectrum.[4]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small quantity of the sample into the high vacuum of the mass spectrometer, often using a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-charge (m/z) ratio using a mass analyzer.

  • Detection: Detect the ions and record their relative abundance to generate the mass spectrum. The presence of chlorine atoms can be confirmed by the characteristic isotopic peak ratios in the spectrum.[5]

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile).[9] From the stock solution, prepare a dilute solution in a quartz cuvette to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

  • Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent.[9] Then, record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm). The resulting spectrum is a plot of absorbance versus wavelength.

Visualizations

Experimental_Workflow cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Output Sample This compound (Solid Sample) NMR NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV NMR_Data Chemical Structure Confirmation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data UV_Data Electronic Transitions UV->UV_Data

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Plausible_Fragmentation_Pathway M [C₄Cl₃N₃O₂]⁺˙ Molecular Ion M_minus_Cl [C₄Cl₂N₃O₂]⁺ M->M_minus_Cl - Cl˙ M_minus_NO2 [C₄Cl₃N₂]⁺ M->M_minus_NO2 - NO₂˙ Fragment1 [C₄Cl₂N₂]⁺˙ M_minus_Cl->Fragment1 - NO₂˙ M_minus_NO2->Fragment1 - Cl˙

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

References

Navigating the Reactivity Landscape of 2,4,6-Trichloro-5-nitropyrimidine: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-nitropyrimidine is a highly reactive and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal and materials science interest. The presence of three electrophilic carbon centers, activated by the electron-withdrawing effects of the pyrimidine (B1678525) nitrogens and the C5-nitro group, makes it a prime substrate for sequential nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on regioselectivity, and offers detailed experimental protocols for key transformations.

Core Principles of Reactivity

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution. The electron-deficient nature of the pyrimidine ring, further exacerbated by the potent electron-withdrawing nitro group at the 5-position, renders the chlorine-bearing carbons (C2, C4, and C6) highly susceptible to nucleophilic attack.

The general order of reactivity for nucleophilic substitution on the pyrimidine core is influenced by both electronic and steric factors. Typically, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. This is attributed to the para- and ortho-relationship of these positions to the ring nitrogens and the C5-nitro group, which allows for effective stabilization of the negative charge in the Meisenheimer intermediate.

Reaction with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a cornerstone of its synthetic utility. The regioselectivity of these reactions is highly dependent on the nature of the amine and the reaction conditions.

Primary and Secondary Amines: Generally, primary and secondary amines preferentially attack the C4 and C6 positions. In many cases, it is challenging to achieve mono-substitution, and disubstitution at the C4 and C6 positions is often observed, leading to symmetric 4,6-diamino-2-chloro-5-nitropyrimidines.

Tertiary Amines: Interestingly, the use of tertiary amines can lead to a change in regioselectivity, favoring substitution at the C2 position. This is often followed by an in-situ N-dealkylation of the resulting quaternary ammonium (B1175870) intermediate to yield a secondary amine at the C2 position.[1] This provides a valuable synthetic route to otherwise difficult-to-access 2-amino-4,6-dichloropyrimidine (B145751) derivatives.

Quantitative Data for Reactions with Amines
NucleophilePosition(s) of SubstitutionProductReaction ConditionsYield (%)Reference
Benzylamine (2 equiv.)C4 & C64,6-bis(benzylamino)-2-chloro-5-nitropyrimidineDCM, TEA, rtGood[2][3]
Various Primary Amines (2 equiv.)C4 & C6Symmetric 4,6-dialkyl/arylamino-2-chloro-5-nitropyrimidinesDCM, TEA, rtGood[2][3]
Triethylamine (B128534)C2 (followed by de-ethylation)2-(N-ethylamino)-4,6-dichloro-5-nitropyrimidineNot specifiedModerate to Excellent[1]
Experimental Protocol: Synthesis of Symmetric 4,6-bis(alkylamino)-2-chloro-5-nitropyrimidines

This protocol is adapted from the reaction of 4-alkoxy-6-chloro-5-nitropyrimidines with primary amines, which readily proceeds to the disubstituted product.[2][3]

Materials:

  • This compound

  • Primary amine (2.0 equivalents)

  • Triethylamine (TEA) (2.2 equivalents)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).

  • To this stirred solution, add the primary amine (2.0 eq) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Reaction with Alkoxide Nucleophiles

The reaction with alkoxides offers a pathway to introduce oxygen-based functionalities onto the pyrimidine core. Similar to amine nucleophiles, the C4 and C6 positions are the most susceptible to attack. It is possible to achieve mono-alkoxylation under controlled conditions.

Quantitative Data for Reactions with Alkoxides
NucleophilePosition of SubstitutionProductReaction ConditionsYield (%)Reference
Various alcohols (1 equiv.)C4/C64-Alkoxy-2,6-dichloro-5-nitropyrimidineTHF, DBU, 0 °CModerate[2][3]
Experimental Protocol: Synthesis of 4-Alkoxy-2,6-dichloro-5-nitropyrimidine[2][3]

Materials:

  • 4,6-Dichloro-5-nitropyrimidine (B16160) (used as a precursor in the reference, methodology is applicable)

  • Alcohol (1.0 equivalent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF at 0 °C, a solution of the alcohol (1.0 eq) and DBU (1.5 eq) in THF is added dropwise over one hour.

  • The reaction mixture is stirred at 0 °C and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is extracted with dichloromethane.

  • The combined organic layers are washed with a saturated aqueous solution of NaCl and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product can be purified by column chromatography.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles and are expected to react readily with this compound. Based on the reactivity of analogous systems, substitution is anticipated to occur preferentially at the C4 and C6 positions. Due to the high nucleophilicity of thiolates, achieving selective mono-substitution might require careful control of stoichiometry and reaction temperature.

Visualizing Reaction Pathways and Workflows

To better illustrate the relationships and processes described, the following diagrams are provided.

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products 246TCNP 2,4,6-Trichloro- 5-nitropyrimidine DiAmino 4,6-Diamino- 2-chloro- 5-nitropyrimidine 246TCNP->DiAmino C4/C6 attack MonoAmino 2-Amino- 4,6-dichloro- 5-nitropyrimidine 246TCNP->MonoAmino C2 attack MonoAlkoxy 4-Alkoxy- 2,6-dichloro- 5-nitropyrimidine 246TCNP->MonoAlkoxy C4/C6 attack Thioether Substituted Thioether 246TCNP->Thioether C4/C6 attack (presumed) Amine Primary/Secondary Amine Amine->DiAmino TertiaryAmine Tertiary Amine TertiaryAmine->MonoAmino Alkoxide Alkoxide Alkoxide->MonoAlkoxy Thiol Thiol Thiol->Thioether

Caption: Regioselectivity of this compound with Nucleophiles.

G Start Dissolve 2,4,6-Trichloro- 5-nitropyrimidine in anhydrous solvent AddBase Add Base (e.g., TEA or DBU) Start->AddBase AddNucleophile Add Nucleophile (Amine, Alcohol, or Thiol) AddBase->AddNucleophile Reaction Stir at appropriate temperature and monitor by TLC AddNucleophile->Reaction Workup Aqueous Workup (Wash with water/brine) Reaction->Workup Dry Dry organic layer and concentrate Workup->Dry Purify Purify by column chromatography Dry->Purify End Characterize Product Purify->End

Caption: General Experimental Workflow for Nucleophilic Substitution.

Conclusion

This compound stands out as a highly valuable and reactive scaffold for the synthesis of diverse and complex nitrogen-containing heterocycles. The regioselectivity of its reactions with nucleophiles can be tuned by the choice of the nucleophile and reaction conditions, offering a rich platform for synthetic exploration. While the C4 and C6 positions are generally more susceptible to nucleophilic attack, the use of specific reagents, such as tertiary amines, can provide access to C2-functionalized products. The experimental protocols provided herein, along with the compiled reactivity data, serve as a foundational guide for researchers aiming to leverage the synthetic potential of this versatile building block. Further systematic studies are warranted to fully elucidate the reactivity of this compound with a broader range of nucleophiles under various conditions.

References

The Versatile Scaffolding of 2,4,6-Trichloro-5-nitropyrimidine in Modern Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to synthetic chemists, 2,4,6-trichloro-5-nitropyrimidine stands out as a highly versatile and reactive scaffold. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the three reactive chlorine atoms at positions 2, 4, and 6, render it an exceptional precursor for the construction of a diverse array of fused and substituted pyrimidine-based heterocycles. These resulting compounds, including but not limited to pyrazolopyrimidines, furopyrimidines, and thienopyrimidines, are of significant interest due to their wide-ranging biological activities, finding applications as kinase inhibitors, antimicrobial agents, and agrochemicals.[1] This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal building block in heterocyclic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Chemical Properties and Reactivity

This compound is a crystalline solid with a molecular formula of C₄Cl₃N₃O₂ and a molecular weight of 228.42 g/mol .[2][3][4] Its melting point is in the range of 56-58°C.[5] The pyrimidine (B1678525) ring is highly electron-deficient due to the presence of two ring nitrogen atoms and the strongly electron-withdrawing nitro group at the C5 position. This electronic characteristic makes the chlorine atoms at C2, C4, and C6 highly susceptible to nucleophilic aromatic substitution (SNAr).

The reactivity of the chlorine atoms is differentiated, with the C4 and C6 positions being generally more reactive towards nucleophiles than the C2 position. This regioselectivity can be influenced by reaction conditions such as temperature, solvent, and the nature of the nucleophile, allowing for controlled sequential substitutions. This differential reactivity is a key feature that enables the construction of complex, multi-substituted pyrimidine derivatives.

Beyond nucleophilic substitution, the chlorine atoms on the pyrimidine ring also serve as excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This dual reactivity in both SNAr and cross-coupling reactions significantly expands the synthetic utility of this compound, providing access to a vast chemical space of novel heterocyclic compounds.

Data Presentation: Synthesis of Heterocyclic Scaffolds

The following tables summarize quantitative data for the synthesis of various heterocyclic systems derived from this compound and its close analogs.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundStarting MaterialReagents and ConditionsYield (%)M.P. (°C)Spectroscopic DataReference
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid, reflux83153-155¹H NMR (400 MHz, DMSO-d₆) δ 12.34 (s, 1H), 8.13 (s, 1H), 8.03–8.01 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 2.52 (s, 3H). ¹³C NMR (101 MHz, DMSO-d₆) δ 157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, 13.37.[6]
3-Amino-4-aryl-6-mercapto-3a,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine4-Amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidineHydrazine (B178648) hydrate (B1144303), ethanol (B145695), reflux--General characterization by IR, ¹H NMR, and MS.[7]
6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneEthyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylateAcetonitrile, reflux->300¹H NMR (DMSO-d₆) δ 2.44 (s, 3H), 7.74 (s, 1H), 8.39 (d, 1H), 8.74 (d, 1H), 8.95 (s, 1H), 12.3 (s, 1H). MS: m/z 316 (M⁺).[8]

Table 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

CompoundStarting MaterialReagents and ConditionsYield (%)M.P. (°C)Spectroscopic DataReference
2,4-Dichlorothieno[2,3-d]pyrimidine2,4-Dihydroxythieno[2,3-d]pyrimidinePOCl₃, reflux75161-162¹H NMR (400 MHz; CDCl₃): δH 6.98 (d, 1H), 7.39 (d, 1H). ¹³C NMR (100 MHz; CDCl₃): δC 126.92, 123.03, 126.11, 153.62, 161.67, 154.75. MS: m/z 205 (M+H)⁺.[9]
N⁴-Phenylthieno[2,3-d]pyrimidine-2,4-diamine2-Chloro-N-phenylthieno[2,3-d]pyrimidin-4-amine25% aq. NH₃, 90°C--¹H NMR (DMSO-d₆) δ 4.15 (bs, 1H), 6.86 (2H, bs), 7.35 (d, 1H), 7.05 (1H, d, 1H), 6.83 (1H, t), 7.32 (2H, m), 7.76 (2H, m). MS: m/z 243 (M+H)⁺.[10]
2-(5-Tert-butylisoxazol-3-ylamino)-N'-(5,6,7,8-tetrahydrobenzo[3][11]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[3][11]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide5-Tert-butylisoxazol-3-amine70210-212¹H NMR (400 MHz, DMSO-d₆) δ 1.50 (m, 9H), 1.60–3.00 (m, 8H), 2.13 (s, 1H), 4.50 (s, 1H), 4.95 (s, 2H), 7.00 (s, 1H), 8.56 (s, 1H), 12.10 (s, 1H).[12]

Table 3: Synthesis of Furo[2,3-d]pyrimidine Derivatives

CompoundStarting MaterialReagents and ConditionsYield (%)M.P. (°C)Spectroscopic DataReference
5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ol2-Amino-4,5-diphenylfuran-3-carbonitrileFormic acid, reflux--General synthetic schemes provided.[4]
6-Aryl-furo[2,3-d]pyrimidin-4-ol2-Amino-5-arylfuran-3-carbonitrileFormic acid, reflux--General synthetic schemes provided.[4]
Furo[2,3-d]pyrimidine derivatives4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile sodium saltα-Halo compounds, then NaOEt, reflux--General synthetic schemes provided.[10]

Experimental Protocols

General Procedure for Nucleophilic Substitution on this compound

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or THF) is treated with a nucleophile (1.0-1.2 eq) at a controlled temperature (typically ranging from 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted pyrimidine derivative. The regioselectivity of the substitution can often be controlled by adjusting the reaction temperature and the nature of the nucleophile.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Step 1: Synthesis of 4-Hydrazinyl-2,6-dichloro-5-nitropyrimidine

To a solution of this compound (1 eq) in ethanol at 0 °C, hydrazine hydrate (1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydrazinyl-2,6-dichloro-5-nitropyrimidine.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Ring

The 4-hydrazinyl-2,6-dichloro-5-nitropyrimidine (1 eq) is refluxed in a high-boiling point solvent such as ortho-dichlorobenzene or in an acidic medium like polyphosphoric acid (PPA) for several hours. The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into ice water, and the precipitate is collected, washed with water, and purified by recrystallization or column chromatography to afford the corresponding pyrazolo[3,4-d]pyrimidine derivative.

Synthesis of Thieno[2,3-d]pyrimidines

Step 1: Synthesis of 4-(Thiophen-2-ylamino)-2,6-dichloro-5-nitropyrimidine

A mixture of this compound (1 eq), 2-aminothiophene (1 eq), and a base such as triethylamine (B128534) or diisopropylethylamine (1.2 eq) in a solvent like ethanol or THF is stirred at room temperature for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Reductive Cyclization

The resulting 4-(thiophen-2-ylamino)-2,6-dichloro-5-nitropyrimidine is subjected to reductive cyclization. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or sodium dithionite (B78146) in an aqueous/organic biphasic system. The reaction mixture is typically heated to facilitate both the reduction of the nitro group to an amino group and the subsequent intramolecular cyclization onto the thiophene (B33073) ring. After an appropriate reaction time, the product is isolated by extraction and purified by chromatography to yield the thieno[2,3-d]pyrimidine.

Synthesis of Furo[2,3-d]pyrimidines

A general approach involves the initial reaction of this compound with a suitable oxygen-containing nucleophile that has a latent functionality for cyclization. For instance, reaction with a β-keto ester in the presence of a base can lead to a substituted pyrimidine intermediate. Subsequent intramolecular cyclization, often under acidic or basic conditions, can then form the fused furan (B31954) ring. Detailed experimental conditions would be highly substrate-dependent.

Mandatory Visualizations

Signaling Pathway: DHFR Inhibition by Pyrazolopyrimidine Analogs

DHFR_Inhibition cluster_cycle Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Thymidylate Synthesis) THF->DNA_Synthesis One-carbon donor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Product DHFR->NADP Pyrazolo_pyrimidine Pyrazolopyrimidine Inhibitor Pyrazolo_pyrimidine->DHFR Inhibition

Caption: Simplified schematic of DHFR inhibition by pyrazolopyrimidine analogs.

Experimental Workflow: High-Throughput Screening of Kinase Inhibitors

HTS_Workflow cluster_screening Screening Cascade cluster_validation In Vitro Validation Compound_Library Compound Library (Pyrazolopyrimidine Derivatives) Primary_Screen Primary High-Throughput Screen (e.g., Kinase Activity Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds with >X% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Kinase Selectivity Profiling Dose_Response->Selectivity_Panel Lead_Compounds Lead Compound Selection Selectivity_Panel->Lead_Compounds Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Lead_Compounds->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for p-targets) Cell_Based_Assays->Mechanism_of_Action

Caption: Workflow for high-throughput screening of kinase inhibitors.

Logical Relationship: Synthesis of Fused Pyrimidines

Synthesis_Logic cluster_intermediates Key Intermediates cluster_products Fused Heterocycles Start 2,4,6-Trichloro- 5-nitropyrimidine Hydrazine_Adduct 4-Hydrazinyl-2,6-dichloro- 5-nitropyrimidine Start->Hydrazine_Adduct + Hydrazine Amine_Adduct 4-Amino-2,6-dichloro- 5-nitropyrimidine Start->Amine_Adduct + Amine Nucleophile Thiol_Adduct 4-Thio-2,6-dichloro- 5-nitropyrimidine Start->Thiol_Adduct + Thiol Nucleophile Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Hydrazine_Adduct->Pyrazolopyrimidine Intramolecular Cyclization Furopyrimidine Furo[2,3-d]pyrimidine Amine_Adduct->Furopyrimidine Cyclization with α-haloketone Thienopyrimidine Thieno[2,3-d]pyrimidine Thiol_Adduct->Thienopyrimidine Cyclization with α-halocarbonyl

Caption: Logical flow for synthesizing fused pyrimidines.

Biological Significance

The heterocyclic compounds synthesized from this compound often exhibit significant biological activities. This is largely due to the pyrimidine core being a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.

Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[13] For instance, they have been shown to inhibit Cyclin-Dependent Kinases (CDKs), such as CDK2, which are key players in cell cycle progression.[14] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer agents. The pyrazolopyrimidine scaffold can act as an ATP-mimetic, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Antimicrobial and Antifungal Activity: Thieno[2,3-d]pyrimidine derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[15] These compounds can interfere with essential cellular processes in microorganisms, leading to growth inhibition or cell death. The structural diversity that can be achieved through substitution on the thienopyrimidine core allows for the fine-tuning of activity against specific pathogens.

Dihydrofolate Reductase (DHFR) Inhibition: Certain pyrazolopyrimidine analogs have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and some amino acids.[2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the action of several anticancer and antimicrobial drugs.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and development. Its well-defined reactivity, particularly the regioselective nature of its nucleophilic substitution reactions, allows for the rational design and synthesis of complex molecular architectures. The resulting fused pyrimidine systems, such as pyrazolopyrimidines, thienopyrimidines, and furopyrimidines, have demonstrated a remarkable breadth of biological activities, including kinase inhibition and antimicrobial effects. This guide has provided a foundational understanding of the chemistry of this compound and its application in constructing these valuable heterocyclic scaffolds. Further exploration of the synthetic possibilities offered by this building block is certain to yield novel compounds with tailored properties for various scientific and therapeutic applications.

References

Theoretical Insights into the Reactivity of 2,4,6-Trichloro-5-nitropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical and practical aspects of 2,4,6-trichloro-5-nitropyrimidine's reactivity. This highly functionalized pyrimidine (B1678525) serves as a versatile building block in the synthesis of diverse chemical entities, particularly in the realms of agrochemicals and pharmaceuticals.[1] Its reactivity is dominated by the interplay of the electron-deficient pyrimidine core, the strong electron-withdrawing effect of the nitro group, and the presence of three labile chlorine atoms, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This document will delve into the theoretical underpinnings of its reactivity, supported by data from analogous systems, and provide detailed experimental protocols for its key transformations.

Introduction to this compound

This compound is a stable and effective compound utilized as a crucial intermediate in the synthesis of a variety of commercially important molecules, including herbicides, fungicides, and antimicrobial agents.[1] The strategic placement of three chlorine atoms at the 2, 4, and 6 positions, coupled with a nitro group at the 5-position, renders the pyrimidine ring highly susceptible to nucleophilic attack. This high degree of reactivity, which can be modulated to achieve regioselective substitutions, makes it an invaluable tool for medicinal and agricultural chemists.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C4Cl3N3O2--INVALID-LINK--
Molecular Weight 228.42 g/mol --INVALID-LINK--
Appearance SolidSigma-Aldrich
CAS Number 4359-87-9--INVALID-LINK--

Theoretical Reactivity Analysis

The reactivity of this compound is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being inherently electron-deficient due to the two nitrogen atoms, is further activated by the potent electron-withdrawing nitro group at the C5 position. This activation facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine leaving groups.

Regioselectivity of Nucleophilic Substitution

In the absence of specific computational data for this compound, we can infer the probable regioselectivity by examining related systems like 2,4-dichloro-5-nitropyrimidine (B15318). In such systems, nucleophilic attack is generally favored at the C4 position (para to the nitro group) over the C2 position (ortho to the nitro group). This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4, where the negative charge can be delocalized onto the nitro group through resonance.

However, studies on 2,4-dichloro-5-nitropyrimidine have shown that the use of tertiary amines can lead to a surprising C2 selectivity through an in-situ N-dealkylation mechanism.[1] This suggests that the regioselectivity of nucleophilic substitution on this compound can likely be tuned by the careful selection of the nucleophile and reaction conditions. Given the presence of three chlorine atoms, the substitution pattern can be complex, with the potential for mono-, di-, and tri-substituted products. The chlorine at the C2 position is flanked by two ring nitrogens, which generally enhances its reactivity in comparison to the C4 and C6 chlorines in the absence of a C5-nitro group. The interplay between the activating effects of the ring nitrogens and the C5-nitro group will dictate the ultimate substitution pattern.

Predicted Nucleophilic Attack Sites
Reduction of the Nitro Group

The nitro group at the C5 position can be readily reduced to an amino group, which opens up further avenues for functionalization, such as diazotization and subsequent substitution, or cyclization reactions to form fused heterocyclic systems. Standard reduction methods, such as catalytic hydrogenation or the use of reducing metals in acidic media (e.g., SnCl₂/HCl), are expected to be effective. The choice of reducing agent will be critical to avoid undesired side reactions, such as the reduction of the chloro substituents.

G General Pathway for Nitro Group Reduction Start This compound End 5-Amino-2,4,6-trichloropyrimidine Start->End Reduction (e.g., SnCl₂/HCl)

Nitro Group Reduction Pathway

Experimental Protocols

The following protocols are adapted from literature procedures for structurally related compounds and provide a strong starting point for the synthesis and modification of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Synthesis of this compound (Analogous Procedure)

This procedure is adapted from the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) from barbituric acid. The nitration of barbituric acid would be a preceding step.

Materials:

  • 5-Nitrobarbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

Procedure:

  • In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, slowly add phosphorus oxychloride to N,N-dimethylformamide at 0 °C with continuous stirring.

  • To this cold mixture, add 5-nitrobarbituric acid in portions under vigorous stirring.

  • Slowly raise the temperature of the reaction mixture to 50 °C and maintain for 6 hours.

  • Further, increase the temperature to 85 °C and maintain for 20 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated product is filtered, washed with cold water, and dried to yield crude this compound.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Nucleophilic Aromatic Substitution with a Primary Amine (General Protocol)

This protocol is a general guideline for the monosubstitution of a chlorine atom with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., acetonitrile, THF, or ethanol)

Procedure:

  • Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the primary amine (1.0-1.2 eq.) and the base (1.5-2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The residue is then subjected to an aqueous work-up by partitioning between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired mono-substituted product.

G Workflow for Nucleophilic Aromatic Substitution cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve this compound in anhydrous solvent B Add primary amine and base A->B C Stir at appropriate temperature B->C D Solvent evaporation C->D E Aqueous work-up D->E F Drying and concentration E->F G Column chromatography F->G

Experimental Workflow for SNAr
Reduction of the Nitro Group to an Amine (General Protocol)

This protocol describes a general method for the reduction of the nitro group using tin(II) chloride.

Materials:

  • This compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve the this compound derivative (1.0 eq.) in concentrated HCl in a round-bottom flask.

  • To the stirred solution, add SnCl₂·2H₂O (4.0-5.0 eq.) portion-wise.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic, which will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino-pyrimidine derivative.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

As specific quantitative theoretical data for this compound is not available, the following table presents a qualitative summary of its expected reactivity based on analogous systems.

Table 2: Qualitative Reactivity Summary

Reaction TypePosition(s)Influencing FactorsExpected Outcome
Nucleophilic Aromatic Substitution C4/C6Electronic effects of NO₂, steric hindrance, nature of nucleophileMono-, di-, or tri-substituted products. Regioselectivity can be tuned.
C2Activation by adjacent nitrogen atomsSubstitution may occur, especially with specific nucleophiles or under forcing conditions.
Nitro Group Reduction C5Choice of reducing agentHigh yield of the corresponding 5-aminopyrimidine.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its reactivity is dominated by nucleophilic aromatic substitution, with the regioselectivity being a subject of interest for targeted synthesis. The nitro group provides strong activation and a handle for further functionalization through reduction. While direct theoretical studies on this specific molecule are lacking, a strong predictive understanding can be derived from related systems. The experimental protocols provided in this guide, adapted from established literature, offer a solid foundation for researchers to explore the rich chemistry of this valuable compound in the development of novel pharmaceuticals and agrochemicals. Further computational studies are warranted to provide a more quantitative and detailed picture of the electronic structure and reaction mechanisms of this important building block.

References

Lacking definitive quantitative data in the public domain, this technical guide provides a comprehensive framework for determining the solubility of 2,4,6-Trichloro-5-nitropyrimidine in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a clear workflow for solubility assessment.

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

As no quantitative solubility data for 2,4,6-Trichloro-5-nitropyrimidine was found in the public domain, a template table is provided below for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., HPLC
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25e.g., UV-Vis
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask
e.g., Methanole.g., 25e.g., HPLC

Experimental Protocols

The determination of solubility is a critical step in chemical and pharmaceutical development. The following protocols are synthesized from established methodologies for measuring the solubility of solid compounds in liquid solvents[6][7]. The shake-flask method is considered a reliable technique for determining equilibrium solubility[8].

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This method is designed to measure the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Thermostatic bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[9].

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or stirrer. Agitate the mixture at a constant temperature for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached[6]. It is advisable to conduct preliminary experiments to determine the necessary equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Maintain the temperature of the vials during this period.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy[10][11].

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the solute in the sample.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results[8].

Protocol 2: Gravimetric Solubility Determination

This is a simpler, though potentially less precise, method for determining solubility.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Vials or flasks with airtight seals

  • Shaker or stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., filter paper and funnel)

  • Evaporating dish or watch glass

  • Oven or vacuum desiccator

Procedure:

  • Saturation: Prepare a saturated solution as described in steps 1 and 2 of the Shake-Flask Method.

  • Sampling and Filtration: Carefully decant or filter a known volume of the saturated supernatant to remove all undissolved solids.

  • Solvent Evaporation: Transfer the clear, filtered solution to a pre-weighed evaporating dish.

  • Drying: Gently evaporate the solvent in a fume hood or under reduced pressure. Dry the remaining solid residue to a constant weight in an oven or vacuum desiccator at a temperature that will not cause decomposition of the compound.

  • Weighing: Accurately weigh the evaporating dish containing the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Weigh Excess This compound mix Combine in Sealed Vial prep_solid->mix prep_solvent Measure Known Volume of Organic Solvent prep_solvent->mix agitate Agitate at Constant Temperature (24-72h) mix->agitate Shake/Stir settle Allow Solids to Settle agitate->settle Cease Agitation filter Filter Supernatant settle->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate

Workflow for Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-nitropyrimidine is a highly reactive and versatile building block in organic synthesis, particularly for the preparation of polysubstituted pyrimidine (B1678525) derivatives of interest in medicinal chemistry and materials science. The pyrimidine core is activated towards nucleophilic aromatic substitution (SNAr) by the presence of three chlorine atoms and a strongly electron-withdrawing nitro group at the C5 position. This electronic activation facilitates the sequential displacement of the chloro substituents by a variety of nucleophiles, including amines, alkoxides, and thiols, allowing for the introduction of diverse functionalities.

Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is primarily governed by electronic and steric factors. The two ring nitrogens and the C5-nitro group strongly activate the chlorine atoms at the C2, C4, and C6 positions towards nucleophilic attack.

Generally, the C4 and C6 positions are electronically equivalent and more activated than the C2 position for SNAr. The negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 or C6 can be effectively delocalized onto the adjacent ring nitrogen and the nitro group. The C2 position, situated between two nitrogen atoms, is also activated but is typically less reactive than the C4 and C6 positions.

Therefore, the first nucleophilic substitution is expected to occur preferentially at either the C4 or C6 position. With a stoichiometric amount of a nucleophile, a mixture of 4-substituted and 6-substituted isomers may be formed, which are often identical due to the symmetry of the starting material with respect to these positions. The second substitution will then occur at the remaining equivalent position (C6 or C4). The final substitution at the C2 position is generally more challenging and often requires more forcing reaction conditions.

The nature of the nucleophile can also influence the regioselectivity. For instance, sterically hindered nucleophiles may show a different selectivity profile compared to smaller nucleophiles.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and nucleophiles.

Protocol 1: Monosubstitution with Primary and Secondary Amines (Expected major product: 4-Amino-2,6-dichloro-5-nitropyrimidine)

This protocol describes the selective monosubstitution at the C4/C6 position with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

  • Add the amine nucleophile to the solution, followed by the addition of the base (TEA or DIPEA).

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.

  • Upon completion (disappearance of the starting material), concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Disubstitution with Primary Amines (Expected major product: 4,6-Diamino-2-chloro-5-nitropyrimidine)

This protocol outlines the disubstitution at the C4 and C6 positions with a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (2.0-2.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography or recrystallization solvents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add the primary amine (in excess) to the solution, followed by the addition of the base.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Monosubstitution with Alkoxides (Expected major product: 4-Alkoxy-2,6-dichloro-5-nitropyrimidine)

This protocol describes the selective monosubstitution with an alcohol in the presence of a non-nucleophilic base.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.0-1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To an ice-cooled solution of this compound in anhydrous THF, add the alcohol.[1][2]

  • Slowly add DBU to the reaction mixture while maintaining the temperature at 0 °C.[1][2]

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • The crude product is then subjected to an aqueous work-up (e.g., extraction with a suitable organic solvent like ethyl acetate) and purified by silica gel column chromatography.

Protocol 4: Substitution with Thiolates (Expected major product: 4,6-Bis(arylthio)-2-chloro-5-nitropyrimidine)

This protocol is a general guideline for the reaction with thiol nucleophiles. The reactivity of thiols can vary, and optimization may be required.

Materials:

  • This compound (1.0 equiv)

  • Thiol (2.0-2.2 equiv)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH) (2.2-2.5 equiv)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, prepare a solution of the thiol in the chosen anhydrous solvent.

  • Carefully add the base (K2CO3 or NaH) to the thiol solution to generate the thiolate in situ.

  • To this mixture, add a solution of this compound in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative yields for nucleophilic aromatic substitution reactions on chloro-substituted nitropyrimidines. Note that these are illustrative examples, and yields can vary depending on the specific nucleophile and reaction conditions.

Table 1: Amination of Chloro-nitropyrimidines

Starting MaterialAmine NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4,6-Dichloro-5-nitropyrimidineBenzylamine4,6-Bis(benzylamino)-5-nitropyrimidineDCMTEART-Good[1][2]
4,6-Dichloro-5-nitropyrimidineVarious primary aminesSymmetric 4,6-diamino-5-nitropyrimidinesDCMTEART-Good[1][2]

Table 2: Alkoxylation of Chloro-nitropyrimidines

Starting MaterialAlcoholProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4,6-Dichloro-5-nitropyrimidineProp-2-yn-1-ol4-Chloro-5-nitro-6-(prop-2-yn-1-yloxy)pyrimidineTHFDBU01Moderate[1][2]
4,6-Dichloro-5-nitropyrimidineBenzyl alcohol4-(Benzyloxy)-6-chloro-5-nitropyrimidineTHFDBU01Moderate[1][2]
4,6-Dichloro-5-nitropyrimidineEthanol4-Chloro-6-ethoxy-5-nitropyrimidineTHFDBU01Moderate[1][2]

Visualizations

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Start 2,4,6-Trichloro- 5-nitropyrimidine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C4/C6 Start->Intermediate Nuc Nucleophile (Nu-) Product 4-Substituted-2,6-dichloro- 5-nitropyrimidine Intermediate->Product LG Cl- Product->LG Loss of Leaving Group

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental_Workflow A 1. Reaction Setup - Dissolve this compound in anhydrous solvent. - Add nucleophile and base under inert atmosphere. B 2. Reaction - Stir at specified temperature. - Monitor progress by TLC/LC-MS. A->B C 3. Work-up - Quench reaction (if necessary). - Remove solvent under reduced pressure. B->C D 4. Purification - Column chromatography or recrystallization. C->D E 5. Characterization - NMR, MS, etc. D->E

Caption: A typical experimental workflow for nucleophilic aromatic substitution reactions.

References

Application Notes and Protocols for the Regioselective Functionalization of 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-nitropyrimidine is a highly reactive and versatile building block in organic synthesis, particularly for the construction of diverse heterocyclic compounds with significant potential in medicinal chemistry. The presence of three chlorine atoms at the 2, 4, and 6 positions, activated by the strongly electron-withdrawing nitro group at the 5-position, renders the pyrimidine (B1678525) ring susceptible to nucleophilic aromatic substitution (SNAr). The distinct electronic environment of each chlorinated position allows for controlled, regioselective functionalization, making this scaffold particularly attractive for the generation of compound libraries for drug discovery.

The substituted pyrimidine core is a prevalent motif in a wide range of biologically active molecules, including kinase inhibitors for cancer therapy. The ability to selectively introduce various functionalities at specific positions of the this compound core enables the fine-tuning of physicochemical and pharmacological properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the regioselective functionalization of this compound with various nucleophiles, including amines, thiols, and alcohols.

Regioselectivity Principles

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is primarily governed by the electronic effects of the ring nitrogen atoms and the nitro group. The C4 and C6 positions are electronically equivalent and are the most activated sites for nucleophilic attack due to strong resonance stabilization of the Meisenheimer intermediate by the adjacent nitro group and the ring nitrogens. The C2 position is less electrophilic.

Generally, the observed order of reactivity for nucleophilic substitution is C4/C6 > C2. This inherent selectivity allows for a stepwise and controlled introduction of different nucleophiles. With primary and secondary amines, substitution occurs preferentially at the C4/C6 positions. Interestingly, for the related 2,4-dichloro-5-nitropyrimidine, it has been reported that tertiary amines can direct substitution to the C2 position.

Data Presentation: Regioselective Functionalization with Amines

The following table summarizes the typical regioselective outcomes and reaction conditions for the monosubstitution of this compound with various amine nucleophiles.

Nucleophile (Amine)Product(s)Typical Reaction ConditionsYield (%)Regioselectivity (4/6- vs. 2-)Reference(s)
Ammonia4-Amino-2,6-dichloro-5-nitropyrimidineAq. Ammonia, THF, 0 °C to rt~70-80Predominantly C4/C6Adapted from similar systems
Primary Amines (e.g., Benzylamine)4-(Benzylamino)-2,6-dichloro-5-nitropyrimidineDIPEA, Acetonitrile, 0 °C~60-75>5:1[1]
Secondary Amines (e.g., Piperidine)4-(Piperidin-1-yl)-2,6-dichloro-5-nitropyrimidineK₂CO₃, DMF, rt~80-90High C4/C6 selectivityAdapted from similar systems

Experimental Protocols

Protocol 1: Regioselective Monosubstitution with a Primary Amine (e.g., Benzylamine)

This protocol describes the general procedure for the regioselective substitution of a chlorine atom at the C4/C6 position of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine (B48309) (or other primary amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.1 eq) to the solution, followed by the dropwise addition of a solution of benzylamine (1.0 eq) in anhydrous acetonitrile.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1-3 hours), remove the solvent under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure 4-(benzylamino)-2,6-dichloro-5-nitropyrimidine.[1]

Protocol 2: Regioselective Monosubstitution with a Thiol (e.g., Thiophenol)

This protocol outlines a general method for the regioselective substitution at the C4/C6 position with a thiol nucleophile.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Add thiophenol (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After the reaction is complete (typically 2-4 hours), pour the mixture into ice-water and extract with EtOAc.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired 2,6-dichloro-4-(phenylthio)-5-nitropyrimidine.

Protocol 3: Disubstitution with an Amine

This protocol provides a general method for the synthesis of 2,4-bis(alkylamino)-6-chloro-5-nitropyrimidines.

Materials:

  • This compound

  • Alkylamine (e.g., ethylamine) (excess)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add an excess of the alkylamine (e.g., a 40% aqueous solution of ethylamine, >4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the 2,4-bis(alkylamino)-6-chloro-5-nitropyrimidine.

Mandatory Visualizations

Regioselective_Functionalization cluster_amines Amination cluster_thiols Thiolation cluster_alcohols Alkoxylation start 2,4,6-Trichloro- 5-nitropyrimidine amine_primary Primary/Secondary Amine (RNHR') (C4/C6 selective) start->amine_primary S_NAr thiol Thiol (RSH) (C4/C6 selective) start->thiol S_NAr alcohol Alcohol (ROH) (C4/C6 selective) start->alcohol S_NAr product_amine 4-(RR'N)-2,6-dichloro- 5-nitropyrimidine amine_primary->product_amine product_thiol 2,6-dichloro-4-(RS)- 5-nitropyrimidine thiol->product_thiol product_alcohol 4-(RO)-2,6-dichloro- 5-nitropyrimidine alcohol->product_alcohol

Caption: Regioselective monosubstitution pathways of this compound.

Experimental_Workflow_Amination start Start dissolve Dissolve this compound in anhydrous acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add DIPEA and Amine Solution cool->add_reagents react Stir at 0 °C (Monitor by TLC) add_reagents->react workup Aqueous Workup (DCM/Water) react->workup purify Purification (Column Chromatography) workup->purify product Pure 4-Amino-2,6-dichloro- 5-nitropyrimidine purify->product

Caption: Experimental workflow for regioselective amination.

Applications in Drug Discovery

Substituted 5-nitropyrimidines are valuable scaffolds in drug discovery, serving as key intermediates for the synthesis of a variety of therapeutic agents. Their ability to undergo sequential and regioselective SNAr reactions allows for the creation of diverse molecular libraries for screening against various biological targets.

Kinase Inhibitors

A significant application of functionalized pyrimidines is in the development of protein kinase inhibitors.[2] Many kinase inhibitors feature a heterocyclic core that mimics the purine (B94841) ring of ATP, and the substituted pyrimidine scaffold is well-suited for this purpose. The functional groups introduced onto the pyrimidine ring can be tailored to interact with specific amino acid residues in the ATP-binding pocket of the target kinase, thereby achieving potency and selectivity. For instance, various pyrimidine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3]

Signaling_Pathway CDK_Cyclin CDK/Cyclin Complex Substrate Substrate Protein CDK_Cyclin->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Pyrimidine_Inhibitor Substituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->CDK_Cyclin Inhibition

Caption: Inhibition of CDK-mediated cell cycle progression by a pyrimidine-based inhibitor.

Synthesis of Purine Analogs

Functionalized this compound derivatives are excellent precursors for the synthesis of purine analogs.[4][5] By introducing an amino group at the C4 or C6 position and another nucleophile at the adjacent position, subsequent reduction of the nitro group to an amine, followed by cyclization, can afford a variety of substituted purines. Purine analogs are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis.[6][7]

Conclusion

This compound is a powerful and versatile scaffold for the regioselective synthesis of highly functionalized pyrimidine derivatives. The predictable nature of its reactivity towards nucleophilic aromatic substitution allows for the rational design and synthesis of novel compounds with potential applications in drug discovery, particularly as kinase inhibitors and precursors to purine analogs. The protocols and data presented in this document provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.

References

Application Notes and Protocols for the Utilization of 2,4,6-Trichloro-5-nitropyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-nitropyrimidine is a highly reactive and versatile scaffold for the synthesis of a wide range of agrochemicals. The presence of three reactive chlorine atoms and an electron-withdrawing nitro group makes the pyrimidine (B1678525) ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups and the generation of novel herbicidal and fungicidal candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical agents.

Chemical Properties

PropertyValue
Molecular Formula C₄Cl₃N₃O₂
Molecular Weight 228.42 g/mol
Appearance Off-white to yellow crystalline powder
CAS Number 4359-87-9

Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis lies in its role as a key building block for creating libraries of substituted pyrimidine derivatives. The chlorine atoms at the 2, 4, and 6 positions can be sequentially or simultaneously replaced by various nucleophiles, such as amines, alcohols, and thiols, to yield a diverse range of compounds for biological screening.

Herbicide Synthesis

Derivatives of this compound have shown promise as herbicides. The mechanism of action for many pyrimidine-based herbicides involves the inhibition of essential plant enzymes, such as acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids. Another potential mode of action is the disruption of pyrimidine biosynthesis itself.

Fungicide Synthesis

The pyrimidine scaffold is also a well-established pharmacophore in the development of fungicides. By modifying the substituents on the pyrimidine ring, it is possible to develop compounds that interfere with fungal growth and development.

Experimental Protocols

The following protocols provide methodologies for the synthesis of key intermediates and potential agrochemical candidates starting from this compound.

Protocol 1: Synthesis of 2,4-Dichloro-5-aminopyrimidine via Reduction

This protocol details the reduction of the nitro group of a 2,4-dichloro-5-nitropyrimidine (B15318) intermediate, a crucial step in the synthesis of many bioactive molecules. This procedure is adapted from patent literature describing the synthesis of a key pharmaceutical intermediate, which shares methodological similarities with agrochemical synthesis.

Materials:

  • 2,4-Dichloro-5-nitropyrimidine

  • Ethyl acetate (B1210297)

  • Activated carbon

  • Platinum on carbon (Pt/C, wet) or Palladium on carbon (Pd/C, wet)

  • Hydrogen gas

  • Nitrogen gas

  • Sodium carbonate solution (10%)

  • Methanol (B129727)

  • Water

  • Toluene (B28343)

  • Acetic acid

  • Standard laboratory glassware, hydrogenation reactor, filtration apparatus, rotary evaporator, and vacuum oven.

Procedure:

  • Preparation of the Starting Material Solution:

    • In a suitable reactor, charge 2,4-dichloro-5-nitropyrimidine (1.0 eq), ethyl acetate, and activated carbon.

    • Stir the mixture at 20-30°C for 1 hour.

    • Filter the mixture and transfer the filtrate to a hydrogenation reactor. Rinse the filter cake with ethyl acetate and add the rinsing to the reactor.

  • Catalytic Hydrogenation:

    • Purge the hydrogenation reactor with nitrogen three times.

    • Carefully add the hydrogenation catalyst (e.g., 10 g Pt/C, wet, or 5 g Pd/C, wet) to the reactor.

    • Adjust the internal temperature to 15-25°C.

    • Purge the reactor with hydrogen gas three times.

    • Begin agitation and pressurize the reactor with hydrogen to 4-5 bar.

    • For the Pd/C catalyzed reaction, add acetic acid to the mixture.

    • Maintain the reaction at 20-25°C for 3-4 hours, then raise the temperature to 35-40°C and continue the reaction until completion (monitor by HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, relieve the hydrogen pressure and purge the reactor with nitrogen three times.

    • Cool the reaction mixture to 20-30°C and filter off the catalyst.

    • Quench the filtrate with a 10% sodium carbonate solution.

    • Separate the organic layer and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization from a mixture of methanol and water, followed by a toluene and ethyl acetate mixture to obtain high-purity 2,4-dichloro-5-aminopyrimidine.

    • Dry the final product in a vacuum oven at 55-60°C.

Expected Yield: Approximately 70-90%.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the regioselective substitution of a chlorine atom on the pyrimidine ring with an amine nucleophile. The reactivity of the chlorine atoms generally follows the order 4 > 2 > 6.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, etc.)

  • Solvent (e.g., Dimethylformamide (DMF), acetonitrile)

  • Base (e.g., K₂CO₃, triethylamine)

  • Ethyl acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware, heating and stirring apparatus, filtration apparatus, and rotary evaporator.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

    • Add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq) to the solution.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 90°C) for a specified time (e.g., 2 hours).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Add a sufficient amount of water to the mixture and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the desired substituted pyrimidine derivative.

Data Presentation

Table 1: Herbicidal Activity of Phenylpyrimidine Derivatives
CompoundConcentration (µg/mL)Inhibition of Seed Germination (%) on Raphanus sativus
Phenylpyrimidine-5-carboxylate derivative100High
Chloro-substituted derivative100Moderate
Methoxy-substituted derivative100Moderate
Pendimethalin (Standard)100Very High

Note: This table is a qualitative summary based on literature findings for phenylpyrimidine derivatives, not necessarily synthesized from this compound, but illustrates the potential herbicidal activity of this class of compounds.[1]

Visualizations

Signaling Pathways and Workflows

Agrochemical_Synthesis_Workflow Start 2,4,6-Trichloro- 5-nitropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reduction Nitro Group Reduction Start->Reduction Library Library of Substituted 5-Aminopyrimidines Reaction->Library Reduction->Library Screening Biological Screening (Herbicidal/Fungicidal) Library->Screening Data Quantitative Data (EC50, MIC) Screening->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Optimization SAR->Lead

Herbicide_MoA cluster_plant_cell Plant Cell Amino Acid Synthesis Amino Acid Synthesis Protein Synthesis Protein Synthesis Amino Acid Synthesis->Protein Synthesis Leads to Plant Growth Plant Growth Protein Synthesis->Plant Growth Essential for Pyrimidine Biosynthesis Pyrimidine Biosynthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Biosynthesis->DNA/RNA Synthesis Leads to DNA/RNA Synthesis->Plant Growth Essential for Pyrimidine Herbicide Pyrimidine Herbicide Pyrimidine Herbicide->Amino Acid Synthesis Inhibition Pyrimidine Herbicide->Pyrimidine Biosynthesis Inhibition

Conclusion

This compound is a valuable and highly reactive starting material for the synthesis of novel agrochemicals. The protocols and information provided herein offer a foundation for researchers to explore the chemical space of substituted pyrimidines and to develop new herbicidal and fungicidal agents. Further research into the regioselectivity of nucleophilic substitution and the quantitative structure-activity relationships of the resulting compounds will be crucial for the rational design of next-generation crop protection agents.

References

Application Notes and Protocols: 2,4,6-Trichloro-5-nitropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2,4,6-trichloro-5-nitropyrimidine. This versatile scaffold serves as a key building block for the synthesis of a diverse range of biologically active molecules with potential therapeutic applications, particularly in oncology and infectious diseases. The highly reactive nature of its three chlorine atoms and the electron-withdrawing nitro group allows for sequential and regioselective functionalization, making it an attractive starting material for the generation of chemical libraries for drug discovery.

Overview of Medicinal Chemistry Applications

This compound is a valuable precursor for the development of potent inhibitors of various enzymes and biological targets. Its derivatives have been explored for their utility as:

  • Kinase Inhibitors: The pyrimidine (B1678525) core is a well-established scaffold for the design of kinase inhibitors, capable of targeting the ATP-binding site of numerous kinases.[1] Derivatives of this compound can be synthesized to selectively inhibit kinases implicated in cancer cell proliferation and survival signaling pathways.

  • Anticancer Agents: By modifying the substituents at the 2, 4, and 6-positions, novel compounds with significant cytotoxicity against various cancer cell lines can be developed. The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest.[2][3]

  • Antimicrobial Agents: The pyrimidine scaffold is also a key component of many antimicrobial drugs. Functionalization of this compound can lead to the discovery of new antibacterial and antifungal agents with potent activity against a range of pathogens.[4][5]

Data Presentation: Biological Activities of Substituted Pyrimidine Derivatives

The following tables summarize the biological activities of representative substituted pyrimidine derivatives, demonstrating the potential of this scaffold in medicinal chemistry. It is important to note that these are examples from related pyrimidine series to illustrate the potential of derivatives that could be synthesized from this compound.

Table 1: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
1 Aurora A<0.2[5]
2 EGFR0.098[6]
3 VEGFR-20.012[7]
4 CDK20.005[2]
5 PI3K~2-4x more potent than ZSTK474[8]

Table 2: Anticancer Activity of Representative Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6 MGC-803 (Gastric)1.06[9]
7 HT-29 (Colon)<10[10]
8 MCF-7 (Breast)<10[10]
9 HCT-116 (Colon)1.23[2]
10 A549 (Lung)0.41[6]

Table 3: Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
11 S. aureus16.26[10]
12 B. subtilis17.34[10]
13 E. coli17.34[10]
14 A. niger17.34[10]
15 S. aureus8[11]

Experimental Protocols

General Protocol for the Synthesis of 2,4,6-Trisubstituted-5-nitropyrimidines

This protocol outlines a general method for the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on the this compound ring. The high reactivity of the chlorine at the 4-position, followed by the 2- and then the 6-position, allows for controlled, stepwise functionalization.

Materials:

  • This compound

  • Nucleophile 1 (e.g., a primary or secondary amine)

  • Nucleophile 2 (e.g., another amine, thiol, or alcohol)

  • Nucleophile 3 (e.g., a third nucleophile)

  • Anhydrous solvent (e.g., THF, DMF, or isopropanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Step 1: Monosubstitution at the C4-position

    • Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the first nucleophile (1.0-1.2 eq) and a base (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 2,6-dichloro-4-substituted-5-nitropyrimidine.

  • Step 2: Disubstitution at the C2-position

    • Dissolve the product from Step 1 (1.0 eq) in an anhydrous solvent under an inert atmosphere.

    • Add the second nucleophile (1.0-1.5 eq) and a base (1.5 eq).

    • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.

    • Work-up and purify the product as described in Step 1 to yield the 6-chloro-2,4-disubstituted-5-nitropyrimidine.

  • Step 3: Trisubstitution at the C6-position

    • Dissolve the product from Step 2 (1.0 eq) in an anhydrous solvent under an inert atmosphere.

    • Add the third nucleophile (1.5-2.0 eq) and a base (2.0 eq).

    • Heat the reaction mixture to a higher temperature (e.g., 100-140 °C) and stir for 12-48 hours, monitoring by TLC.

    • Work-up and purify the product as described in Step 1 to obtain the final 2,4,6-trisubstituted-5-nitropyrimidine derivative.

Note: Reaction conditions (solvent, temperature, and reaction time) should be optimized for each specific set of nucleophiles.

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized pyrimidine derivatives (test compounds)

  • Multi-well plates (white, opaque)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations in the appropriate kinase reaction buffer.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[1][12]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized pyrimidine derivatives (test compounds)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate growth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mandatory Visualizations

Signaling Pathway Diagram

G Potential Signaling Pathway Inhibition by Pyrimidine Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrimidine Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine->PI3K Inhibits Pyrimidine->AKT Inhibits Pyrimidine->mTOR Inhibits

Caption: A potential mechanism of action for anticancer pyrimidine derivatives targeting the PI3K/AKT/mTOR pathway.

Experimental Workflow Diagram

G General Workflow for Synthesis and Evaluation of Pyrimidine Derivatives Start 2,4,6-Trichloro- 5-nitropyrimidine Synthesis Sequential S_NAr Reactions (3 Steps) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of Pyrimidine Derivatives Characterization->Library Screening Biological Screening Library->Screening Kinase Kinase Inhibition Assay (IC50) Screening->Kinase Anticancer Anticancer Assay (IC50) Screening->Anticancer Antimicrobial Antimicrobial Assay (MIC) Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Kinase->SAR Anticancer->SAR Antimicrobial->SAR

Caption: Workflow for the synthesis, purification, characterization, and biological evaluation of derivatives.

Logical Relationship Diagram

G Structure-Activity Relationship Logic for Pyrimidine Derivatives cluster_R2 R2 Substituent cluster_R4 R4 Substituent cluster_R6 R6 Substituent Pyrimidine 2,4,6-Trisubstituted 5-Nitropyrimidine Core R2_group Nature of Substituent (e.g., Amine, Thiol) Pyrimidine->R2_group R4_group Nature of Substituent (e.g., Aryl, Alkyl) Pyrimidine->R4_group R6_group Nature of Substituent (e.g., Heterocycle) Pyrimidine->R6_group R2_prop Properties: H-bond donor/acceptor, Sterics R2_group->R2_prop Activity Biological Activity (Potency & Selectivity) R2_prop->Activity R4_prop Properties: Lipophilicity, Electronic effects R4_group->R4_prop R4_prop->Activity R6_prop Properties: Solubility, Target interaction R6_group->R6_prop R6_prop->Activity

Caption: The relationship between substituents at the 2, 4, and 6-positions and the resulting biological activity.

References

Application Notes and Protocols: Step-by-Step Synthesis of a Representative Aurora Kinase Inhibitor from 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of a representative 2,4,6-trisubstituted-5-nitropyrimidine, a scaffold with potential as an Aurora kinase inhibitor. Starting from the readily available 2,4,6-trichloro-5-nitropyrimidine, a step-by-step protocol for a three-step synthesis is outlined, involving sequential nucleophilic aromatic substitution reactions followed by a final amination. This application note also includes representative biological activity data for a structurally related compound against Aurora kinases A and B, and a detailed visualization of the Aurora kinase A signaling pathway to provide context for the mechanism of action of this class of inhibitors.

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of inhibitor potency and selectivity. This compound is a versatile starting material for the synthesis of diverse pyrimidine derivatives due to the differential reactivity of its chlorine atoms, which are activated by the electron-withdrawing nitro group. This allows for a controlled, stepwise introduction of various substituents.

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.[2] This application note describes the synthesis of a model 2,4,6-trisubstituted-5-nitropyrimidine derivative, a potential precursor or analog to potent Aurora kinase inhibitors.

Synthetic Workflow

The overall synthetic strategy involves a three-step sequential nucleophilic aromatic substitution (SNAr) on the this compound core. The greater reactivity of the chlorine atoms at the 4- and 6-positions compared to the 2-position allows for a regioselective approach.

G start This compound step1 Step 1: First Nucleophilic Substitution (e.g., Aniline) start->step1 intermediate1 Intermediate 1 (4-Anilino-2,6-dichloro-5-nitropyrimidine) step1->intermediate1 step2 Step 2: Second Nucleophilic Substitution (e.g., p-Anisidine) intermediate1->step2 intermediate2 Intermediate 2 (4-Anilino-6-(p-methoxyphenylamino)-2-chloro-5-nitropyrimidine) step2->intermediate2 step3 Step 3: Third Nucleophilic Substitution (e.g., Methylamine) intermediate2->step3 final_product Final Product (Representative Kinase Inhibitor) step3->final_product

Caption: Synthetic workflow for the kinase inhibitor.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Synthesis of 4-Anilino-2,6-dichloro-5-nitropyrimidine (Intermediate 1)

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or isopropanol, add aniline (B41778) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of 4-Anilino-6-(4-methoxyphenylamino)-2-chloro-5-nitropyrimidine (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add 4-methoxyaniline (p-anisidine) (1.1 eq) and a base like potassium carbonate (K2CO3) (1.5 eq).

  • Heat the reaction mixture to 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield Intermediate 2.

Step 3: Synthesis of N4-phenyl-N6-(4-methoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine (Final Product)

  • In a sealed tube, dissolve Intermediate 2 (1.0 eq) in a suitable solvent such as ethanol.

  • Add an excess of methylamine (B109427) (in a solution, e.g., 40% in water or 2M in THF, ~5-10 eq).

  • Heat the mixture to 100-120 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product is purified by column chromatography to yield the final product.

Data Presentation

The following table presents representative biological activity data for a 2,4-diaminopyrimidine (B92962) derivative, structurally related to the synthesized compound, against Aurora kinases A and B. This data is provided to illustrate the potential of this chemical scaffold as a kinase inhibitor.

Compound IDTarget KinaseIC50 (nM)Reference
11c Aurora A7.1[3]
11c Aurora B257[3]

Note: Compound 11c is a 2,4-diaminopyrimidine derivative with a different substitution pattern, and its data is presented here for illustrative purposes.[3]

Signaling Pathway

Aurora kinase A is a key regulator of mitotic entry and spindle assembly. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates the central role of Aurora A in the G2/M transition and its downstream effects.

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Aurora A Aurora A Cyclin B/CDK1->Aurora A activates Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Apoptosis Apoptosis Chromosome Segregation->Apoptosis errors lead to Aurora A->Spindle Assembly PLK1 PLK1 Aurora A->PLK1 activates Inhibitor Synthesized Inhibitor Inhibitor->Aurora A inhibits PLK1->Centrosome Separation TPX2 TPX2 TPX2->Aurora A activates

Caption: Aurora A signaling pathway in mitosis.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of a representative Aurora kinase inhibitor scaffold from this compound. The detailed experimental protocols, along with the illustrative biological data and signaling pathway diagram, offer valuable resources for researchers in the field of drug discovery and medicinal chemistry. The presented synthetic strategy highlights the utility of sequential nucleophilic aromatic substitution reactions for the construction of complex, biologically active molecules. Further optimization of the substituents on the pyrimidine core can lead to the development of potent and selective kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for the Amination of 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4,6-Trichloro-5-nitropyrimidine is a highly reactive and versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the presence of three chlorine atoms and a strong electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This application note provides a detailed experimental procedure for the selective monoamination of this compound, a critical transformation for the synthesis of a wide array of functionalized pyrimidine derivatives.

The reaction proceeds via a nucleophilic attack of an amine on one of the electrophilic carbon atoms of the pyrimidine ring, leading to the displacement of a chloride ion. Due to the electronic environment of the substituted pyrimidine, the amination reaction exhibits high regioselectivity. The positions C4 and C6 are electronically and sterically more favored for nucleophilic attack compared to the C2 position. The presence of the nitro group at the C5 position strongly activates the adjacent C4 and C6 positions towards nucleophilic substitution.

Data Presentation

The following table summarizes generalized experimental conditions for the monoamination of this compound with primary and secondary amines, leading predominantly to substitution at the C4/C6 position.

Amine TypeMolar Ratio (Amine:Substrate:Base)SolventTemperature (°C)Reaction Time (h)Expected Major Product
Primary Amines 1.0 : 1.0 : 1.5-2.0Acetonitrile, THF, DCM, Ethanol0 to Room Temperature1 - 64-Alkyl/Arylamino-2,6-dichloro-5-nitropyrimidine
Secondary Amines 1.0 : 1.0 : 1.5-2.0Acetonitrile, THF, DCM0 to Room Temperature1 - 44-Dialkyl/Aryl-2,6-dichloro-5-nitropyrimidine

Experimental Protocols

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM))

  • Non-nucleophilic base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA))

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Safety Precautions:

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

General Protocol for Monoamination:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, 0.2-0.5 M).

  • Base and Nucleophile Addition: In a separate flask, prepare a solution of the amine (1.0-1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq.) in the same anhydrous solvent.

  • Reaction: Cool the solution of the pyrimidine substrate to 0 °C using an ice bath. To this stirred solution, add the amine/base solution dropwise over 10-15 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-6 hours.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. To the residue, add ethyl acetate and water, and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine to remove the base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure monoaminated product.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent under inert atmosphere reaction_setup Cool substrate solution to 0°C start->reaction_setup amine_prep Prepare solution of amine and base in anhydrous solvent addition Add amine/base solution dropwise amine_prep->addition reaction_setup->addition stir Stir at room temperature (1-6 h) addition->stir monitor Monitor reaction by TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate extract Aqueous work-up (EtOAc/Water/Brine) concentrate->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify end Pure Monoaminated Product purify->end

Caption: General experimental workflow for the monoamination of this compound.

regioselectivity cluster_pathways Possible Substitution Pathways substrate This compound c4_product 4-Amino-2,6-dichloro-5-nitropyrimidine (Major Product) substrate->c4_product Favored Pathway (Electronic & Steric Factors) c2_product 2-Amino-4,6-dichloro-5-nitropyrimidine (Minor Product) substrate->c2_product Disfavored Pathway amine Primary or Secondary Amine (R¹R²NH)

Caption: Regioselectivity in the amination of this compound.

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-nitropyrimidine is a highly functionalized heterocyclic compound with significant potential as a scaffold for the development of novel fluorescent probes. The presence of three reactive chlorine atoms, activated by the strongly electron-withdrawing nitro group and the pyrimidine (B1678525) ring nitrogens, makes it an excellent substrate for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the modular construction of donor-π-acceptor (D-π-A) type fluorophores. By strategically introducing fluorescent moieties and targeting ligands, researchers can design probes for specific applications in cellular imaging, biomolecule detection, and as tools in drug discovery. The electron-deficient nature of the 5-nitropyrimidine (B80762) core can be finely tuned through substitution to create probes with desirable photophysical properties, such as large Stokes shifts and "turn-on" fluorescence responses to specific analytes or environmental changes.

Principle of Synthesis

The primary synthetic strategy for functionalizing this compound is nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C4 and C6 positions are generally the most reactive towards nucleophiles due to the strong activation by the para/ortho nitro group and the ring nitrogens. The C2 position is also reactive, allowing for the potential introduction of up to three different substituents.

Typically, the first substitution occurs preferentially at the C4 position. This regioselectivity is governed by the superior stabilization of the negative charge in the Meisenheimer intermediate, which can be delocalized onto the nitro group. This allows for the directed synthesis of mono-, di-, and tri-substituted pyrimidine derivatives. By employing a fluorescent amine as the initial nucleophile, a fluorescent core can be established, which can then be further modified.

Experimental Protocols

Protocol 1: Synthesis of a Mono-Substituted Aminopyrimidine-Fluorophore Conjugate

This protocol describes the general procedure for the regioselective mono-substitution of this compound with a generic amino-functionalized fluorophore (Fluorophore-NH2) at the C4 position.

Materials:

  • This compound

  • Amino-functionalized fluorophore (e.g., 7-Amino-4-methylcoumarin)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino-functionalized fluorophore (1.0 equivalent) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, prepare a solution of this compound (1.1 equivalents) in anhydrous DMF.

  • Slowly add the this compound solution dropwise to the stirring fluorophore solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting fluorophore is consumed.

  • Upon completion, pour the reaction mixture into cold water, leading to the precipitation of the crude product.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure mono-substituted product.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Cellular Imaging with a Synthesized Pyrimidine-Based Fluorescent Probe

This protocol provides a general workflow for staining and imaging live cells with a newly synthesized fluorescent probe.

Materials:

  • Synthesized pyrimidine-fluorophore probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (e.g., DMEM)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope

Procedure:

  • Probe Stock Solution: Prepare a 1 mM stock solution of the purified fluorescent probe in high-quality, anhydrous DMSO. Store this solution at -20 °C, protected from light.

  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS). The final concentration will depend on the specific probe and cell type and should be optimized (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for the desired time (typically 15-60 minutes) at 37 °C in a CO2 incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the synthesized probe.

Quantitative Data

The photophysical properties of fluorescent probes derived from a 5-nitropyrimidine scaffold are highly dependent on the nature of the attached fluorophore and any additional substituents. The following table summarizes representative data for diaminopyrimidine-based fluorophores, which serve as a good proxy for the expected performance of probes synthesized from this compound after substitution with amino-fluorophores.

Probe ScaffoldExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
2,4-Diamino-5-nitropyrimidine-Coumarin Conjugate~410~470~60~0.45Dichloromethane
2,4-Diamino-5-nitropyrimidine-BODIPY Conjugate~495~515~20~0.80Ethanol
2,4-Diamino-5-nitropyrimidine-Naphthalimide Conjugate~430~530~100~0.30Acetonitrile
2,4-Diamino-5-nitropyrimidine-Rhodamine Conjugate~550~575~25~0.65Methanol

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values for newly synthesized probes must be determined experimentally.

Visualizations

Signaling Pathway and Probe Design Concept

G cluster_0 Probe Design and Signaling Mechanism Start 2,4,6-Trichloro- 5-nitropyrimidine (Non-Fluorescent Core) Intermediate Mono-substituted Probe (Fluorescence Quenched) Start->Intermediate S_NAr with Fluorophore-NH2 Product Di-substituted Probe (Fluorescent) Intermediate->Product S_NAr with Modulating Group Analyte Analyte Binding or Environmental Change Product->Analyte Recognition Signal Fluorescence 'Turn-On' or Ratiometric Shift Analyte->Signal Induces Conformational/ Electronic Change

Caption: Conceptual diagram of fluorescent probe design and signaling.

Experimental Workflow for Probe Synthesis

G cluster_1 Synthetic Workflow Reactants Reactants: - this compound - Fluorophore-NH2 - DIPEA Reaction S_NAr Reaction (DMF, 0°C to RT) Reactants->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Mono-substituted Fluorescent Probe Purification->Product

Caption: General workflow for the synthesis of a fluorescent probe.

Application Notes and Protocols for One-Pot Synthesis Strategies Involving 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the one-pot synthesis of substituted pyrimidine (B1678525) derivatives, utilizing 2,4,6-trichloro-5-nitropyrimidine as a versatile starting material. The methodologies outlined below are designed to offer efficient and streamlined access to compounds with potential applications in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.

Introduction

This compound is a highly reactive scaffold amenable to sequential nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the three distinct chlorine atoms at the C2, C4, and C6 positions allow for controlled, stepwise introduction of various nucleophiles. This characteristic makes it an ideal candidate for one-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, minimizing purification steps and improving overall efficiency. Such strategies are of significant interest in the rapid generation of compound libraries for high-throughput screening in drug discovery programs. A key application of pyrimidine-based compounds is in the development of kinase inhibitors, which are crucial in cancer therapy.

Featured One-Pot Synthesis: Sequential Amination for the Synthesis of Diamino-monochloro-5-nitropyrimidines

This protocol details a conceptual one-pot, two-step sequential amination of this compound to generate 2,4-diamino-6-chloro-5-nitropyrimidine derivatives. This strategy is based on the differential reactivity of the chlorine atoms, with the C4 and C6 positions being more susceptible to nucleophilic attack than the C2 position. By carefully controlling the reaction conditions and the stoichiometry of the nucleophiles, selective sequential substitution can be achieved.

Experimental Protocol: One-Pot Synthesis of 2-(Substituted)-4-(substituted)-6-chloro-5-nitropyrimidine

This protocol is a representative example of a one-pot sequential nucleophilic substitution.

Materials:

  • This compound

  • Nucleophile 1 (e.g., a primary or secondary amine)

  • Nucleophile 2 (e.g., a different primary or secondary amine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or 1,4-Dioxane)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: First Nucleophilic Substitution

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent.

    • Add the first nucleophile (1.0 eq) and a non-nucleophilic base such as DIPEA or TEA (1.1 eq).

    • Stir the reaction mixture at a controlled temperature (typically between 0 °C and room temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Step 2: Second Nucleophilic Substitution

    • Once the first substitution is complete, add the second nucleophile (1.0 eq) and an additional equivalent of the base (1.1 eq) directly to the reaction mixture.

    • The reaction temperature may need to be adjusted (e.g., increased to room temperature or heated to reflux) to facilitate the second substitution.

    • Continue to monitor the reaction by TLC or LC-MS until the monosubstituted intermediate is consumed and the desired disubstituted product is formed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,4-disubstituted-6-chloro-5-nitropyrimidine.

Data Presentation

The following table summarizes representative quantitative data for a two-step sequential amination, which can be adapted for a one-pot synthesis.

StepReactantsProductSolventBaseTemp. (°C)Time (h)Yield (%)
1This compound + Nucleophile A (1 eq)4-((Nucleophile A))-2,6-dichloro-5-nitropyrimidineTHFTEA5016~80-90
24-((Nucleophile A))-2,6-dichloro-5-nitropyrimidine + Nucleophile B (1 eq)2-((Nucleophile B))-4-((Nucleophile A))-6-chloro-5-nitropyrimidine1-PentanolTEA1206~50-60

Note: Yields are indicative and may vary depending on the specific nucleophiles and reaction conditions used. Optimization is recommended for each specific substrate combination.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the logical flow of the one-pot sequential substitution strategy.

G start Start: this compound step1 Step 1: Add Nucleophile 1 + Base (e.g., 0°C to RT) start->step1 intermediate Intermediate: Monosubstituted Pyrimidine step1->intermediate step2 Step 2: Add Nucleophile 2 + Base (e.g., RT to Reflux) intermediate->step2 product Final Product: Disubstituted Pyrimidine step2->product purification Work-up and Purification product->purification

One-pot sequential substitution workflow.
Signaling Pathway: Aurora Kinase and MYC Regulation

Substituted pyrimidines are often designed as kinase inhibitors. One important target is Aurora Kinase A, which plays a crucial role in cell cycle regulation and is often dysregulated in cancer. Aurora A is known to stabilize the oncoprotein MYC, a key driver of cell proliferation.[1][2] The inhibition of Aurora A can lead to the destabilization and subsequent degradation of MYC, thereby inhibiting tumor growth.[3][4]

The following diagram illustrates the simplified signaling pathway involving Aurora Kinase A and MYC.

G aurora_a Aurora Kinase A myc MYC Oncoprotein aurora_a->myc stabilizes degradation MYC Degradation aurora_a->degradation prevents proliferation Cell Proliferation & Tumor Growth myc->proliferation promotes inhibitor Pyrimidine-based Inhibitor inhibitor->aurora_a inhibits inhibitor->degradation leads to

Aurora Kinase A and MYC signaling pathway.

Conclusion

The one-pot synthesis strategies involving this compound offer a powerful and efficient approach for the generation of diverse substituted pyrimidine libraries. The ability to control the sequential addition of different nucleophiles in a single reaction vessel significantly streamlines the synthetic process. The resulting compounds, particularly di- and tri-substituted pyrimidines, are valuable scaffolds for the development of potent and selective kinase inhibitors, contributing to the advancement of targeted cancer therapies. Further exploration and optimization of these one-pot protocols are encouraged to expand the accessible chemical space and identify novel drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2,4,6-Trichloro-5-nitropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-Trichloro-5-nitropyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of 2,4,6-Trichloropyrimidine (B138864) from Barbituric Acid

Issue 1.1: Low Yield of 2,4,6-Trichloropyrimidine

Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is refluxed for the recommended duration (typically 4-7 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][2] - Reaction Temperature: Maintain a consistent reflux temperature (around 105-115 °C for POCl₃).[1] - Stoichiometry: Use a sufficient excess of phosphorus oxychloride (POCl₃), typically 4-6 molar equivalents relative to barbituric acid.[1]
Suboptimal Catalyst Performance - Catalyst Choice: Tertiary amines like N,N-dimethylaniline, triethylamine, or N-methylpyrrolidone are commonly used.[1][3] A composite catalyst of N,N-diethylaniline, N,N-dimethylaniline, and quinoline (B57606) has also been reported to improve yield and purity.[4] - Catalyst Purity: Ensure the catalyst is free from moisture and other impurities.
Hydrolysis during Workup - Anhydrous Conditions: The reaction is sensitive to water. Use dry glassware and reagents. A non-aqueous workup involving distillation is often preferred to minimize hydrolysis.[1] - Controlled Quenching: If an aqueous workup is necessary, pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat and minimize localized high temperatures that can promote hydrolysis.
Losses during Purification - Distillation: Distill under reduced pressure to avoid thermal decomposition of the product.[2] - Extraction: If performing a liquid-liquid extraction, ensure complete extraction from the aqueous phase using a suitable organic solvent like ether, methylene (B1212753) chloride, or chloroform.[5]

Issue 1.2: Impurities in 2,4,6-Trichloropyrimidine

Impurity Identification Mitigation Strategies
Unreacted Barbituric Acid GC-MS, ¹H NMR- Ensure sufficient reaction time and temperature. - Use an adequate excess of POCl₃.
Partially Chlorinated Intermediates GC-MS- Increase the amount of chlorinating agent (PCl₅ or PCl₃/Cl₂ in the second step if applicable).[1][3] - Prolong the reaction time at the appropriate temperature.
2,4,5,6-Tetrachloropyrimidine GC-MS- Strictly control the amount of chlorine gas if used in the second chlorination step to avoid over-chlorination.[2]
Stage 2: Nitration of 2,4,6-Trichloropyrimidine

Issue 2.1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Nitration - Nitrating Agent: Use a strong nitrating mixture, such as concentrated nitric acid in fuming sulfuric acid or nitric acid in trifluoroacetic anhydride.[6][7] - Reaction Temperature: The reaction may require elevated temperatures (e.g., 100-120 °C), but this should be optimized carefully to avoid decomposition. Monitor the reaction progress by TLC or HPLC. - Reaction Time: Allow sufficient reaction time for the nitration to proceed to completion.
Product Decomposition - Overheating: Avoid excessive temperatures, which can lead to the decomposition of the nitro-compound.[8][9][10] - Strongly Acidic Conditions: While necessary for nitration, prolonged exposure to highly acidic media at high temperatures can cause degradation. Quench the reaction mixture by carefully pouring it onto ice as soon as the reaction is complete.
Hydrolysis of Chloro Substituents - Moisture: Maintain anhydrous conditions as much as possible until the quenching step. The trichloropyrimidine ring is susceptible to hydrolysis, which can be exacerbated by the acidic conditions.[11]

Issue 2.2: Formation of Side Products

Side Product Identification Mitigation Strategies
Dinitro or other over-nitrated products LC-MS- Carefully control the stoichiometry of the nitrating agent. - Optimize the reaction temperature and time to favor mono-nitration.
Oxidative Degradation Products LC-MS, NMR- Avoid overly harsh nitrating conditions (excessively high temperatures or overly concentrated reagents).[12]
Hydrolyzed Byproducts (e.g., dichlorohydroxynitropyrimidine) LC-MS- Minimize water content in the reaction mixture. - Perform the workup promptly and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 2,4,6-trichloropyrimidine from barbituric acid?

A: Yields for the synthesis of 2,4,6-trichloropyrimidine are typically in the range of 80-95% when using phosphorus oxychloride, often in the presence of a catalyst and sometimes with the addition of phosphorus pentachloride or phosphorus trichloride (B1173362) and chlorine.[1][2][3][4]

Q2: What is the recommended nitrating agent for 2,4,6-trichloropyrimidine?

A: While a specific protocol for this exact nitration is not widely published, nitration of electron-deficient heterocyclic rings like pyrimidine (B1678525) generally requires strong nitrating agents. A mixture of concentrated nitric acid and fuming sulfuric acid is a common choice for such reactions.[12][13] Another potent option is a solution of nitric acid in trifluoroacetic anhydride.[7][14]

Q3: How can I monitor the progress of the nitration reaction?

A: The reaction can be monitored by taking small aliquots from the reaction mixture (with extreme caution), quenching them in ice-water, extracting with a suitable organic solvent (e.g., dichloromethane), and analyzing the organic extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15]

Q4: What are the best practices for purifying the final this compound product?

A: Purification can be challenging due to the reactivity of the compound.

  • Workup: The crude product is typically isolated by carefully pouring the reaction mixture onto crushed ice and filtering the resulting precipitate. The solid should be washed with cold water to remove residual acid.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is a common purification method. The choice of solvent will need to be determined experimentally.

  • Chromatography: Column chromatography on silica (B1680970) gel can be used for purification, but care must be taken as the acidic nature of silica gel can sometimes lead to product degradation. Using a non-polar eluent system and quickly eluting the product is advisable.[5]

Q5: What are the main safety precautions for this synthesis?

A: Both stages of this synthesis involve hazardous materials and require strict safety protocols.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Nitrating agents: are extremely corrosive and strong oxidizing agents. Reactions should be conducted behind a blast shield, and the temperature must be carefully controlled to prevent runaway reactions.

  • This compound: is expected to be a toxic and potentially unstable compound. Handle with care and avoid inhalation, ingestion, and skin contact.[16]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine

This protocol is a generalized procedure based on common literature methods.[1][2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add barbituric acid (1.0 mol).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (5.5 mol) to the flask. With stirring, add N-methylpyrrolidone (0.026 mol) as a catalyst.

  • Chlorination: Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours. The mixture will be a pale yellow suspension.

  • Second Chlorination Step: Cool the mixture slightly and then simultaneously add phosphorus trichloride (3.1 mol) and chlorine gas (3.0 mol) over 4 hours while maintaining the reaction at boiling point.

  • Workup and Purification: After the reaction is complete, allow the mixture to cool. Remove the excess POCl₃ and PCl₃ by distillation under reduced pressure. The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Inferred)

This is a proposed protocol based on general nitration procedures for deactivated aromatic systems.[6][7][12] Extreme caution is advised.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid (1.2 mol) to fuming sulfuric acid (oleum) (e.g., 20% SO₃) with careful temperature control.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4,6-trichloropyrimidine (1.0 mol) in a suitable solvent (e.g., concentrated sulfuric acid).

  • Nitration: Cool the pyrimidine solution to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-110 °C for 2-4 hours, or until TLC/HPLC analysis indicates completion.

  • Workup and Purification: Cool the reaction mixture to room temperature and then very carefully pour it onto a large amount of crushed ice with vigorous stirring. The solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

Table 1: Reaction Parameters for 2,4,6-Trichloropyrimidine Synthesis

ParameterValueReference
Barbituric Acid:POCl₃ Molar Ratio 1 : 4.0 - 6.0[1]
Catalyst Loading (mol% relative to barbituric acid) 2-5%[1]
Reaction Temperature 105 - 115 °C[1]
Reaction Time 4 - 8 hours[1][2]
Typical Yield 80 - 95%[1][2][3][4]

Table 2: Proposed Reaction Parameters for this compound Synthesis

ParameterProposed ValueRationale/Reference
2,4,6-Trichloropyrimidine:HNO₃ Molar Ratio 1 : 1.1 - 1.5To ensure complete nitration while minimizing over-nitration.
Solvent Fuming Sulfuric AcidCommon solvent for nitration of deactivated rings.[13]
Reaction Temperature 100 - 110 °CDeactivated rings often require elevated temperatures for nitration.[12]
Reaction Time 2 - 6 hoursDependent on temperature and substrate reactivity.
Expected Yield 40 - 60%Nitration of deactivated heterocycles can be low yielding.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Nitration start Barbituric Acid step1 React with POCl3 and Catalyst start->step1 step2 Reflux (105-115°C) step1->step2 step3 Purification by Vacuum Distillation step2->step3 product1 2,4,6-Trichloropyrimidine step3->product1 step4 Dissolve in H2SO4 product1->step4 step5 Add Nitrating Mixture (HNO3/H2SO4) at 0-10°C step4->step5 step6 Heat (100-110°C) step5->step6 step7 Quench on Ice step6->step7 step8 Filter and Wash step7->step8 product2 This compound step8->product2 troubleshooting_flowchart Troubleshooting Flowchart for Low Yield start Low Product Yield q1 Which stage has low yield? start->q1 stage1 Chlorination Stage q1->stage1 Stage 1 stage2 Nitration Stage q1->stage2 Stage 2 check_reagents1 Check Reagent Purity (Barbituric Acid, POCl3, Catalyst) stage1->check_reagents1 check_nitrating_agent Assess Nitrating Agent Strength (e.g., fuming H2SO4) stage2->check_nitrating_agent check_conditions1 Verify Reaction Conditions (Temp, Time, Stoichiometry) check_reagents1->check_conditions1 check_workup1 Review Workup and Purification (Anhydrous Conditions, Distillation) check_conditions1->check_workup1 check_conditions2 Optimize Reaction Conditions (Temp, Time) check_nitrating_agent->check_conditions2 check_decomposition Check for Product Decomposition (Overheating, Hydrolysis) check_conditions2->check_decomposition

References

Technical Support Center: Purification of 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2,4,6-trichloro-5-nitropyrimidine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase. Due to the potential for interaction between the compound and acidic silanol (B1196071) groups on the silica surface, which can sometimes lead to streaking or degradation, using deactivated or end-capped silica gel can be beneficial.[1] If the compound shows instability on silica gel, alternative stationary phases like alumina (B75360) or Florisil could be considered.[2]

Q2: How do I select an appropriate mobile phase (eluent) for the purification?

A2: The selection of the mobile phase is critical and should be optimized using Thin-Layer Chromatography (TLC) prior to running the column.[1] A good starting point for many pyrimidine (B1678525) derivatives is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297).[1] The polarity of the eluent should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound on the TLC plate.

Q3: My compound is eluting too quickly (high Rf). What should I do?

A3: If your compound is eluting too quickly, the mobile phase is too polar. You should decrease the polarity of the eluent. For a hexane/ethyl acetate system, this would mean increasing the proportion of hexane.[1]

Q4: My compound is eluting too slowly or is stuck on the column (low Rf). How can I resolve this?

A4: A low Rf value indicates that the mobile phase is not polar enough to move the compound effectively. You should increase the polarity of the eluent. In a hexane/ethyl acetate system, this involves increasing the proportion of ethyl acetate.[1] For very polar compounds that do not move even with 100% ethyl acetate, adding a small amount of a more polar solvent like methanol (B129727) might be necessary.[2]

Q5: What causes streaking or tailing of the product band on the column, and how can it be prevented?

A5: Streaking or tailing can be caused by several factors:

  • Strong interaction with the stationary phase: The compound may be interacting too strongly with the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic ones, can help mitigate this.[1]

  • Poor solubility: The compound may not be very soluble in the chosen eluent.[1] Ensure the compound is fully dissolved before loading it onto the column.

  • Column overloading: Too much sample has been loaded onto the column.[1] Use an appropriate amount of silica gel for the amount of crude product.

  • Improper column packing: The column may not be packed uniformly, leading to channeling.[1]

Q6: What should I do if I suspect my compound is decomposing on the silica gel column?

A6: You can test for compound stability by spotting your sample on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (degradation products) have formed.[2] If decomposition is an issue, you can try deactivating the silica gel by adding a small percentage of a modifier like triethylamine to your eluent.[2] Alternatively, switching to a less acidic stationary phase like alumina might be necessary.[2]

Q7: After purification, I have low recovery of the final product. What are the possible reasons?

A7: Low recovery can result from several issues:

  • Compound remaining on the column: The eluent may not have been polar enough to elute all of the product.

  • Premature crystallization: If the compound is a solid, it may have crystallized on the column or during filtration if the solution was too concentrated or cooled too quickly.[1]

  • Product smearing: The product may have eluted over a large number of fractions in low concentrations. Try concentrating the fractions where you expect your compound to be.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation Inappropriate solvent system (eluent).Optimize the eluent using TLC to achieve good separation between the product and impurities.[1]
Column overloading.Reduce the amount of sample loaded onto the column.[1]
Improper column packing (cracks or channels).Ensure the column is packed uniformly without any air bubbles.[1]
Product Elutes Too Quickly Eluent polarity is too high.Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).[1]
Product Elutes Too Slowly Eluent polarity is too low.Increase the polarity of the eluent (e.g., increase the ethyl acetate to hexane ratio).[1]
Band Streaking/Tailing Strong interaction with the stationary phase.Add a modifier to the eluent (e.g., a small amount of triethylamine or acetic acid).[1]
Low solubility of the compound in the eluent.Choose an eluent in which the compound is more soluble.[1] Dry-load the sample onto the column.[3]
Column overloading.Use less sample material for the column size.[1]
Compound Decomposition Compound is unstable on silica gel.Test for stability using 2D TLC.[2] Deactivate the silica gel with a modifier or switch to a different stationary phase like alumina.[2]
Low Product Recovery Incomplete elution.After the main product band has eluted, flush the column with a more polar solvent to check for any remaining compound.
Product spread across many fractions.Concentrate a wider range of fractions and check for the presence of the product by TLC.[2]
Premature crystallization during filtration.Heat the filtration apparatus before use to prevent the product from crystallizing prematurely.[1]

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Eluent Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent.

    • Spot the solution on a TLC plate and elute with different solvent systems (e.g., varying ratios of hexane/ethyl acetate).

    • The ideal eluent system should give your target compound an Rf value of ~0.2-0.3 and show good separation from impurities.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.[1]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring the packing is uniform and free of air bubbles.[1]

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent.[3] Carefully add this solution to the top of the column using a pipette.[3]

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[3] Carefully add this powder to the top of the column.[3]

  • Elution:

    • Carefully add the eluent to the column, ensuring the surface of the silica gel is not disturbed.

    • Begin collecting fractions. The flow rate should be controlled; a rate that is too fast can lead to poor separation, while a rate that is too slow can cause band broadening.[3]

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc TLC Analysis for Eluent Selection slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Column slurry->pack sample_prep Prepare Sample for Loading pack->sample_prep load Load Sample onto Column sample_prep->load elute Elute with Chosen Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate product Obtain Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_elution Elution Speed cluster_band Band Shape start Problem Encountered During Chromatography poor_sep Poor Separation? start->poor_sep elution_speed Incorrect Elution Speed? start->elution_speed streaking Streaking or Tailing? start->streaking overload Overloaded Column? poor_sep->overload bad_eluent Ineffective Eluent? poor_sep->bad_eluent reduce_load Reduce Sample Load overload->reduce_load Yes optimize_eluent Optimize Eluent via TLC bad_eluent->optimize_eluent Yes too_fast Too Fast (High Rf)? elution_speed->too_fast too_slow Too Slow (Low Rf)? elution_speed->too_slow decrease_polarity Decrease Eluent Polarity too_fast->decrease_polarity Yes increase_polarity Increase Eluent Polarity too_slow->increase_polarity Yes strong_interaction Strong Interaction? streaking->strong_interaction low_solubility Low Solubility? streaking->low_solubility add_modifier Add Modifier to Eluent strong_interaction->add_modifier Yes dry_load Use Dry Loading Method low_solubility->dry_load Yes

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Reactions of 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2,4,6-trichloro-5-nitropyrimidine. It addresses common issues, particularly the formation of side products, and offers troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in nucleophilic aromatic substitution (SNAr) reactions with this compound?

A1: The most prevalent side products in SNAr reactions of this compound and related chlorinated pyrimidines are:

  • Regioisomers: Nucleophilic attack can occur at the C2, C4, or C6 positions. The distribution of these isomers is a common complication. For related 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, substitution generally shows high selectivity for the C4 position.[1]

  • Hydrolysis Products: The chloro-substituents can be hydrolyzed to hydroxyl groups, forming hydroxypyrimidine derivatives. This is particularly common during aqueous work-ups or when moisture is present in the reaction.

  • Di- and Tri-substituted Products: Depending on the reaction conditions and stoichiometry of the nucleophile, multiple chloro groups can be substituted, leading to di- or tri-substituted pyrimidines when monosubstitution is desired.

  • Products of Nitro Group Displacement: In some cases, the nitro group itself can be displaced by a nucleophile, although this is less common. One unusual example involves the substitution of the nitro group by a chloride ion during the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine.[2]

Q2: How does the choice of nucleophile affect the regioselectivity of the substitution?

A2: The nature of the nucleophile plays a crucial role in determining the position of substitution. In the analogous 2,4-dichloro-5-nitropyrimidine (B15318) system, secondary amines show a high preference for substitution at the C4 position.[1] Interestingly, the use of tertiary amines can lead to excellent selectivity for the C2 position via an in-situ N-dealkylation mechanism.[1][3]

Q3: What reaction conditions can be modified to minimize the formation of hydrolysis byproducts?

A3: To minimize the formation of hydroxypyrimidine side products, the following precautions should be taken:

  • Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Anhydrous Reagents: Use anhydrous grades of all reagents.

  • Careful Work-up: If an aqueous work-up is necessary, it should be performed quickly and at low temperatures to minimize the contact time between the chlorinated pyrimidine (B1678525) and water.

Q4: In the synthesis of this compound itself, what are the common impurities?

A4: The synthesis of 2,4,6-trichloropyrimidine (B138864) from barbituric acid can lead to impurities such as partially chlorinated intermediates.[4] Over-chlorination can also occur, resulting in the formation of tetrachloropyrimidine.

Troubleshooting Guides

Issue 1: Formation of Multiple Regioisomers

Problem: The reaction with a nucleophile yields a mixture of 2-, 4-, and/or 6-substituted isomers, making purification difficult.

Possible Causes and Solutions:

Possible CauseSolution
Reaction Temperature Optimize the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable isomer.
Solvent Polarity The polarity of the solvent can influence the isomer ratio. Screen a range of solvents with varying polarities (e.g., THF, acetonitrile, DMF, ethanol).
Nature of the Base If a base is used, its nature and strength can affect the regioselectivity. Consider using a non-nucleophilic, sterically hindered base.
Steric Hindrance of the Nucleophile Bulky nucleophiles may favor substitution at the less sterically hindered position.
Issue 2: Significant Formation of Hydrolysis Byproducts

Problem: A significant amount of the starting material or product is converted to the corresponding hydroxypyrimidine.

Possible Causes and Solutions:

Possible CauseSolution
Presence of Water in Reagents/Solvents Use freshly dried solvents and anhydrous reagents.
Atmospheric Moisture Run the reaction under a dry, inert atmosphere (N₂ or Ar).
Aqueous Work-up Conditions Minimize the duration of the aqueous work-up, and perform it at a low temperature (e.g., on an ice bath). Consider a non-aqueous work-up if possible.
Issue 3: Low Yield of the Desired Monosubstituted Product

Problem: The reaction results in a low yield of the monosubstituted product, with significant amounts of di- or tri-substituted byproducts.

Possible Causes and Solutions:

Possible CauseSolution
Incorrect Stoichiometry Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.
Reaction Temperature Higher temperatures can promote multiple substitutions. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

Table 1: Regioselectivity of Nucleophilic Substitution on Halogenated Pyrimidines (Analogous Systems)

Starting MaterialNucleophileSolventProduct(s) and RatioReference
2,4-Dichloro-5-nitropyrimidineDiethylamineChloroform4-substituted (major), 2-substituted (minor)[1]
2,4-Dichloro-5-nitropyrimidineTriethylamine (B128534)Chloroform2-substituted (major)[1]
5-Chloro-2,4,6-trifluoropyrimidineBenzylamineAcetonitrile4-substituted : 2-substituted = 5 : 1
2,4,6-Trichloropyrimidine4-Substituted AnilinesEthanol4-substituted (major), 2-substituted (minor)

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous solvent (e.g., acetonitrile, THF).

  • Addition of Reagents: In a separate flask, dissolve the amine nucleophile (1.0-1.2 equiv.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equiv.) in the same anhydrous solvent.

  • Reaction: Slowly add the amine/base solution to the stirred solution of the pyrimidine at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl at a low temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Add this compound and Anhydrous Solvent start->reagents addition Slow Addition of Nucleophile Solution reagents->addition nucleophile_prep Prepare Solution of Nucleophile and Base nucleophile_prep->addition stirring Stir at Controlled Temperature addition->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction purification Dry, Concentrate & Purify (Chromatography/Recrystallization) extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for nucleophilic substitution reactions.

side_product_formation cluster_products Potential Products start This compound + Nucleophile (Nu) desired Desired Monosubstituted Product start->desired Desired Pathway regioisomer Regioisomeric Side Product(s) start->regioisomer Alternative Substitution hydrolysis Hydrolysis Side Product(s) start->hydrolysis Reaction with H₂O polysubstituted Di-/Tri-substituted Side Product(s) desired->polysubstituted Further Reaction

References

preventing hydrolysis of 2,4,6-Trichloro-5-nitropyrimidine during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,4,6-Trichloro-5-nitropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of this highly reactive intermediate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to hydrolysis?

The pyrimidine (B1678525) ring is substituted with three chlorine atoms and a strongly electron-withdrawing nitro group. This electronic arrangement makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.

Q2: What are the likely hydrolysis byproducts?

Stepwise hydrolysis can occur, replacing the chlorine atoms with hydroxyl groups. The initial hydrolysis product would be a dichlorohydroxynitropyrimidine, followed by further hydrolysis to dihydroxychloronitropyrimidine, and potentially the fully hydrolyzed trihydroxynitropyrimidine. The exact distribution of byproducts will depend on the reaction conditions.

Q3: Under what conditions is hydrolysis most likely to occur?

Hydrolysis is significantly accelerated by the presence of water and is catalyzed by both acidic and basic conditions. Elevated temperatures will also increase the rate of hydrolysis. Basic conditions, in particular, can rapidly lead to decomposition.

Q4: How can I detect if hydrolysis has occurred during my workup?

The most common methods for detecting hydrolysis byproducts are thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). The hydrolysis products will be significantly more polar than the starting material.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide provides strategies to minimize the hydrolysis of this compound. The key is to limit the compound's exposure to water, especially under non-neutral pH and at elevated temperatures.

Issue Potential Cause Recommended Solution Experimental Protocol
Significant product loss and appearance of polar impurities on TLC/LC-MS after aqueous workup. Hydrolysis of the trichloronitropyrimidine by water during extraction.Option 1: Minimize Contact Time and Temperature. Perform the aqueous workup rapidly at low temperatures (0-5 °C). Use pre-chilled, pH-neutral (or slightly acidic) water for washes. Option 2: Non-Aqueous Workup. Avoid water altogether by using a non-aqueous workup procedure.See Protocol 1 and 2.
Reaction quench with aqueous base leads to complete decomposition. Base-catalyzed hydrolysis is extremely rapid for this electron-deficient pyrimidine.Option 1: Non-Aqueous Quench. Quench the reaction with a non-nucleophilic acid (e.g., gaseous HCl in an inert solvent) or by adding a solid scavenger for the reactive species. Option 2: Solid-Phase Quench. Use a solid-supported quenching agent that can be filtered off.See Protocol 3.
Difficulty removing polar, water-soluble byproducts without extensive aqueous washes. The byproducts require multiple aqueous extractions, increasing the risk of hydrolysis of the desired product.Solid-Phase Extraction (SPE). Utilize a silica (B1680970) or other polar stationary phase cartridge to retain the polar impurities while the desired product is eluted with a non-polar solvent.See Protocol 4.

Experimental Protocols

Protocol 1: Minimized Contact Time Aqueous Workup
  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction requires quenching, add a pre-chilled, saturated aqueous solution of a mild acid (e.g., ammonium (B1175870) chloride) dropwise while maintaining the temperature below 5 °C.

  • Extraction: Immediately extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) that has been pre-chilled.

  • Washing: Wash the organic layer quickly (1-2 times) with a minimal volume of pre-chilled brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

Protocol 2: Non-Aqueous Workup via Filtration
  • Reaction Completion: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation of Byproducts: If the reaction byproducts are salts (e.g., amine hydrochlorides), add a non-polar solvent in which the desired product is soluble but the byproducts are not (e.g., a mixture of hexanes and ethyl acetate).

  • Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated byproducts.

  • Washing: Wash the filter cake with a small amount of the cold, non-polar solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 3: Non-Aqueous Quenching
  • Cooling: Cool the reaction mixture to 0 °C.

  • Gaseous Quench: Bubble a stream of dry hydrogen chloride gas through the reaction mixture to neutralize any basic reagents. Monitor the pH with a wetted indicator paper held above the solution.

  • Inert Gas Purge: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any excess HCl.

  • Filtration and Concentration: Filter off any precipitated salts and concentrate the filtrate under reduced pressure.

Protocol 4: Workup using Solid-Phase Extraction (SPE)
  • Reaction Quenching and Solvent Removal: After quenching the reaction (preferably non-aqueously), remove the reaction solvent under reduced pressure.

  • Sample Loading: Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate). Load this solution onto a pre-conditioned silica gel SPE cartridge.

  • Elution of Product: Elute the desired product from the cartridge using a non-polar solvent or a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually adding ethyl acetate). The more polar hydrolysis byproducts will remain on the cartridge.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Problem and Solutions

Below are diagrams illustrating the hydrolysis pathway and recommended workflows to prevent it.

Hydrolysis_Pathway This compound This compound Dichlorohydroxynitropyrimidine Dichlorohydroxynitropyrimidine This compound->Dichlorohydroxynitropyrimidine + H2O - HCl Dihydroxychloronitropyrimidine Dihydroxychloronitropyrimidine Dichlorohydroxynitropyrimidine->Dihydroxychloronitropyrimidine + H2O - HCl Trihydroxynitropyrimidine Trihydroxynitropyrimidine Dihydroxychloronitropyrimidine->Trihydroxynitropyrimidine + H2O - HCl

Caption: Stepwise hydrolysis of this compound.

Recommended_Workflow cluster_reaction Reaction cluster_workup Workup cluster_product Product Reaction Mixture Reaction Mixture Quench Quench Reaction Mixture->Quench Extraction/Purification Extraction/Purification Quench->Extraction/Purification Non-Aqueous Quench Non-Aqueous Quench Quench->Non-Aqueous Quench Recommended Pure Product Pure Product Extraction/Purification->Pure Product Non-Aqueous Workup / SPE Non-Aqueous Workup / SPE Extraction/Purification->Non-Aqueous Workup / SPE Recommended

Caption: Recommended workflow emphasizing non-aqueous techniques.

Troubleshooting_Logic node_q node_q node_a node_a start Hydrolysis Suspected? q1 Was an aqueous workup used? start->q1 q3 Was a basic solution used? q1->q3 No a1 Implement Non-Aqueous Workup (Protocol 2 or 4) q1->a1 Yes q2 Was the workup performed at low temp? a2 Perform aqueous workup at 0-5 °C (Protocol 1) q2->a2 No a3 Use neutral or slightly acidic washes q2->a3 Yes q3->q2 No a4 Use Non-Aqueous Quench (Protocol 3) q3->a4 Yes

Caption: Decision tree for troubleshooting hydrolysis issues.

Technical Support Center: Nucleophilic Aromatic Substitution on Nitropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on nitropyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on the nitropyrimidine not proceeding to completion?

A1: Several factors can lead to incomplete reactions. Low to no product yield can often be attributed to:

  • Insufficient Ring Activation: The pyrimidine (B1678525) ring may not be sufficiently activated. Ensure that the nitro group, a strong electron-withdrawing group, is positioned ortho or para to the leaving group to facilitate nucleophilic attack.[1]

  • Poor Leaving Group: The efficiency of the substitution is highly dependent on the quality of the leaving group. For SNAr reactions, the typical reactivity order is F > Cl > Br > I.[1]

  • Weak Nucleophile: The attacking species may not be nucleophilic enough. Consider using a stronger nucleophile, for instance, an alkoxide instead of an alcohol.[1]

  • Suboptimal Reaction Temperature: The reaction temperature might be too low. A gradual increase in temperature can help drive the reaction to completion.[1]

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction.[1]

  • Unsuitable Base: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often used. Alcohol nucleophiles may require a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the more reactive alkoxide.[1]

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

A2: Poor regioselectivity is a common issue, especially with di-substituted pyrimidines like 2,4-dichloropyrimidine.

  • Electronic Effects: Substitution at the C4 position is generally favored in 2,4-dichloropyrimidine. However, other substituents on the ring can influence this preference. An electron-donating group at C6 may favor substitution at C2, while an electron-withdrawing group at C5 typically enhances reactivity at C4.[1]

  • Nucleophile Choice: The nature of the nucleophile can also direct the substitution. For instance, tertiary amine nucleophiles have demonstrated high selectivity for the C2 position on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[1]

  • Di-substitution: If you are observing di-substitution instead of the desired mono-substitution, try using a stoichiometric amount of the nucleophile, lowering the reaction temperature, or using a less reactive nucleophile.[1]

Q3: What are common side reactions in nucleophilic substitutions on nitropyrimidines and how can I avoid them?

A3: Undesired side reactions can compete with your main reaction, reducing the yield of your target compound.

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, particularly at elevated temperatures. To avoid this, use a non-nucleophilic solvent.[1]

  • Hydrolysis: The starting material or product can be susceptible to hydrolysis. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Ring Opening/Degradation: Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring. Employ milder bases and reaction temperatures to prevent this.[1]

  • Dimerization: In some cases, the product anion can undergo dimerization, especially with less sterically hindered derivatives.[2]

Q4: I'm having difficulty purifying my final product. What strategies can I use?

A4: Purification can be challenging, especially if the product is highly polar.

  • Aqueous Workup: Perform an aqueous workup to remove inorganic salts and other water-soluble impurities.[1]

  • Acid-Base Extraction: This technique can be effective for separating basic or acidic products from impurities.[1]

  • Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for purifying crude products. A gradient of solvents, such as ethyl acetate (B1210297) in hexane, is often used.[3]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Yield Insufficiently activated pyrimidine ring.Ensure the nitro group is ortho or para to the leaving group.[1]
Poor leaving group.Use a substrate with a better leaving group (F > Cl > Br > I).[1]
Nucleophile is too weak.Use a stronger nucleophile (e.g., alkoxide instead of alcohol).[1]
Reaction temperature is too low.Gradually increase the reaction temperature.[1]
Inappropriate solvent.Use a polar aprotic solvent (DMF, DMSO, THF).[1]
Unsuitable or weak base.Use an appropriate base (e.g., TEA/DIPEA for amines, NaH/t-BuOK for alcohols).[1]
Poor Regioselectivity Electronic effects of other ring substituents.Consider the electronic nature of existing substituents to predict the site of attack.[1]
Di-substitution instead of mono-substitution.Use a stoichiometric amount of the nucleophile, lower the reaction temperature, or use a less reactive nucleophile.[1]
Side Reactions Solvolysis (reaction with solvent).Use a non-nucleophilic solvent.[1]
Hydrolysis of starting material or product.Ensure anhydrous conditions and an inert atmosphere.[1]
Ring-opening or degradation.Use milder bases and reaction temperatures.[1]
Difficulty in Product Purification Product is highly polar.Perform an aqueous workup and consider acid-base extraction.[1]
Contamination with byproducts or residual base.Utilize flash column chromatography or recrystallization for purification.[1][3]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of a Chloronitropyrimidine with an Amine Nucleophile

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the chloronitropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[1]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[1]

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, optimization may be required) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If applicable, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[3]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Visualizations

Experimental Workflow for Nucleophilic Substitution on Nitropyrimidines

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Chloronitropyrimidine and Amine Nucleophile in Anhydrous Solvent add_base Add Non-nucleophilic Base (e.g., TEA) start->add_base heat Heat and Stir (Monitor by TLC) add_base->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Pure Product purify->product

A generalized experimental workflow for the nucleophilic substitution reaction.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low or No Product Yield cause1 Insufficient Ring Activation problem->cause1 cause2 Poor Leaving Group problem->cause2 cause3 Weak Nucleophile problem->cause3 cause4 Suboptimal Conditions (Temp, Solvent, Base) problem->cause4 solution1 Ensure ortho/para Nitro Group cause1->solution1 solution2 Use Better Leaving Group (e.g., F) cause2->solution2 solution3 Use Stronger Nucleophile cause3->solution3 solution4 Optimize Temp, Solvent, & Base cause4->solution4

A flowchart illustrating common causes and solutions for low product yield.

References

Technical Support Center: Scale-Up Synthesis of 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4,6-Trichloro-5-nitropyrimidine. This guide focuses on the common challenges encountered during the synthesis, particularly the chlorination of a suitable pyrimidine (B1678525) precursor.

Troubleshooting Guide

The scale-up synthesis of this compound is a challenging process that requires careful control over reaction conditions to ensure safety, yield, and purity. Below are common issues encountered, their potential causes, and recommended solutions.

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting/Optimization Strategy
Incomplete Chlorination - Reaction Time: Extend the reaction time at the specified temperature and monitor progress using TLC or HPLC. - Reagent Stoichiometry: Ensure a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride) is used. For related syntheses of trichloropyrimidines from barbituric acid, a significant excess of POCl₃ is often employed. - Catalyst: For the chlorination of barbituric acid derivatives, catalysts such as N,N-dimethylformamide (DMF) or tertiary amines are sometimes used to facilitate the reaction.[1] Consider the addition of a suitable catalyst if not already in use.
Product Decomposition during Workup - Aqueous Instability: 2,4-dichloro-5-nitropyrimidine (B15318) is known to be highly susceptible to decomposition in water, and it is likely that this compound shares this instability. Minimize contact with water during quenching and extraction. - Temperature Control: Keep the temperature low during the workup process. Quench the reaction mixture by slowly adding it to crushed ice or a cold, buffered solution. - pH Control: Avoid highly basic conditions during neutralization, as this can promote hydrolysis of the chloro substituents. Use a mild base like sodium bicarbonate for pH adjustment.
Sub-optimal Reaction Temperature The reaction temperature for the chlorination of barbituric acid to 2,4,6-trichloropyrimidine (B138864) is typically in the range of 105-115°C.[1] For the nitrated analogue, the optimal temperature may vary. A lower temperature might lead to an incomplete reaction, while a higher temperature could cause decomposition. Careful temperature profiling of the reaction is recommended.

Issue 2: Poor Purity of the Final Product

Possible Cause Troubleshooting/Optimization Strategy
Presence of Partially Chlorinated Intermediates - Reaction Optimization: As with low yield, ensure complete chlorination by optimizing reaction time, temperature, and reagent stoichiometry. - Purification: Recrystallization from a suitable solvent system is a common method for purifying pyrimidine derivatives. Column chromatography can also be employed, though it may be challenging for reactive compounds.
Formation of Byproducts from Side Reactions - Starting Material Purity: Ensure the purity of the starting material (e.g., 5-nitrobarbituric acid). Impurities in the starting material can lead to the formation of undesired byproducts. - Controlled Reagent Addition: Add reagents, especially the chlorinating agent, in a controlled manner to manage the reaction exotherm and minimize side reactions.
Residual Phosphorus Compounds - Thorough Quenching and Washing: Ensure that the excess chlorinating agent (e.g., POCl₃) and its byproducts are completely quenched and removed during the workup. Multiple washes with cold water or a mild bicarbonate solution can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

While specific industrial-scale protocols for this compound are not widely published, a plausible and common approach involves a two-step process:

  • Nitration of Barbituric Acid: Barbituric acid is nitrated using fuming nitric acid to produce 5-nitrobarbituric acid.

  • Chlorination of 5-Nitrobarbituric Acid: The resulting 5-nitrobarbituric acid is then chlorinated, most commonly with phosphorus oxychloride (POCl₃), sometimes in the presence of other reagents like phosphorus pentachloride (PCl₅) or a catalyst, to yield this compound.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

The main safety hazards are associated with the reagents used:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Fuming Nitric Acid: A strong oxidizing agent and highly corrosive. Can cause severe burns.

  • Exothermic Reactions: Both the nitration and chlorination reactions can be highly exothermic. Proper temperature control and slow, controlled addition of reagents are critical to prevent thermal runaway.

Q3: How can I monitor the progress of the chlorination reaction?

Reaction progress can be monitored by taking small aliquots from the reaction mixture (with caution), quenching them, and analyzing them by:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction components.

Q4: What are suitable methods for purifying the final product on a larger scale?

  • Recrystallization: This is often the most practical method for large-scale purification. The choice of solvent is critical and needs to be determined experimentally. Common solvents for pyrimidine derivatives include ethanol, isopropanol, and toluene.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. For the related 2,4,6-trichloropyrimidine, distillation under reduced pressure is used for purification.

Experimental Protocols

1. Synthesis of 5-Nitrobarbituric Acid (Lab Scale)

This protocol is adapted from Organic Syntheses.

  • Reaction Setup: In a flask equipped with a mechanical stirrer and an ice bath, place 143 mL of fuming nitric acid (sp. gr. 1.52).

  • Reagent Addition: While stirring and maintaining the temperature below 40°C, slowly add 100 g (0.61 mol) of barbituric acid over two hours.

  • Reaction: Stir the mixture for an additional hour after the addition is complete.

  • Workup: Slowly add 430 mL of water while cooling the solution to 10°C. Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallization: Dissolve the crude product in boiling water, filter if necessary, and allow it to cool to obtain purified 5-nitrobarbituric acid. The yield is typically 85-90%.

2. General Procedure for Chlorination of Barbituric Acid to 2,4,6-Trichloropyrimidine (Illustrative for Scaffold Synthesis)

This procedure is based on patented industrial methods and illustrates the general conditions that may be adapted for the nitrated analogue.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge phosphorus oxychloride (POCl₃).

  • Reagent Addition: Add barbituric acid in portions to the POCl₃. A catalyst, such as N,N-dimethylformamide (DMF), may be added.

  • Reaction: Heat the mixture to reflux (typically 105-115°C) for several hours until the reaction is complete as monitored by TLC or HPLC.

  • Workup: After cooling, the excess POCl₃ is typically removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The product is extracted with a suitable organic solvent (e.g., ether, dichloromethane). The organic layer is washed, dried, and the solvent is evaporated.

  • Purification: The crude product is purified by vacuum distillation. Yields for this process are often in the range of 77-92% with purities exceeding 99%.[1]

Quantitative Data Summary

Table 1: Reagent Stoichiometry and Yields for Related Syntheses

Reaction Starting Material Key Reagents Molar Ratio (Starting Material:Reagent) Typical Yield Typical Purity
NitrationBarbituric AcidFuming Nitric Acid1 : ~4 (based on volume)85-90%-
ChlorinationBarbituric AcidPOCl₃, DMF (catalyst)1 : 4.0-6.0 : 0.25-1.077-80%>99% (GC)

Visualizations

Scale_Up_Synthesis_Workflow Scale-Up Synthesis Workflow for this compound cluster_synthesis Synthesis Start Start Nitration Nitration of Barbituric Acid Start->Nitration Fuming HNO3 Chlorination Chlorination of 5-Nitrobarbituric Acid Nitration->Chlorination 5-Nitrobarbituric Acid Workup Quenching & Extraction Chlorination->Workup POCl3 / Catalyst Purification Recrystallization / Distillation Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: A simplified workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Troubleshooting Common Synthesis Issues Problem Low Yield or Purity Check_Completion Is the reaction complete? Problem->Check_Completion Check_Workup Was the workup controlled? Check_Completion->Check_Workup Yes Optimize_Reaction Optimize reaction time, temp, stoichiometry Check_Completion->Optimize_Reaction No Check_Purity Are there impurities? Check_Workup->Check_Purity Yes Improve_Workup Control temp & pH during workup Check_Workup->Improve_Workup No Refine_Purification Optimize recrystallization or distillation Check_Purity->Refine_Purification Yes

Caption: A logical diagram for troubleshooting common issues in the synthesis process.

References

Technical Support Center: Purification of Products from 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals encountering challenges with the removal of unreacted 2,4,6-Trichloro-5-nitropyrimidine from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

The most common and effective methods for removing unreacted this compound and other impurities from pyrimidine (B1678525) derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the scale of the reaction, the nature of the desired product, and the specific impurities present.[1] Other techniques such as aqueous work-up with extraction can also be employed to remove water-soluble byproducts.[2][3]

Q2: I have a significant amount of unreacted starting material in my crude product. What is my first step?

Your initial step should be to assess the physical state of your crude product. If it is a solid, recrystallization is often the most straightforward and cost-effective first approach.[4] If the product is an oil or if recrystallization is ineffective, flash column chromatography is the recommended next step.[4]

Q3: How do I choose the most suitable purification method?

The choice of purification method is dictated by the properties of your desired product relative to the unreacted this compound. A summary of considerations is provided in the table below.

Purification MethodIdeal ScenarioKey Considerations
Recrystallization The product is a solid and has significantly different solubility in a chosen solvent compared to the starting material at different temperatures.[4][5]Cost-effective and scalable for solid compounds.[4] Requires finding a suitable solvent system through screening.
Flash Column Chromatography The product and starting material have different polarities, allowing for separation on a stationary phase like silica (B1680970) gel.[4]Highly effective for a wide range of compounds, including oils and solids. Can be time-consuming and requires solvent optimization.
Preparative HPLC High purity is required, and other methods have failed to provide adequate separation.[4]Offers high resolution for challenging separations but is more expensive and less scalable than flash chromatography.[4]
Aqueous Work-up/Extraction The product has good solubility in an organic solvent, while impurities or byproducts are water-soluble.[2]Useful for initial clean-up but may not be sufficient to remove the non-polar starting material from an organic product.
Q4: My product and the unreacted starting material have very similar polarities. What should I do?

When polarities are very similar, standard flash chromatography can be challenging. In this situation, you have a few options:

  • Optimize the Chromatographic System: Experiment with different solvent systems (mobile phases) and stationary phases. Sometimes a less conventional solvent mixture can achieve separation.

  • Preparative HPLC: This technique offers higher resolving power than standard flash chromatography and can often separate compounds with very similar retention factors.[4]

  • Chemical Modification: If possible, you could temporarily modify the polarity of your product through a protection-deprotection sequence to facilitate separation.

  • Recrystallization: Even with similar polarities, solubility differences can be exploited through careful solvent selection for recrystallization.[4]

Q5: How can I confirm the complete removal of this compound?

The purity of your final product should be assessed using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick method to visually check for the presence of the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect the presence of characteristic peaks from the starting material.

  • Mass Spectrometry (MS): Can confirm the absence of the molecular ion corresponding to this compound.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing the purification challenge.

start Crude Product Containing Unreacted Starting Material is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil) is_pure Is the product pure (by TLC/HPLC)? recrystallization->is_pure chromatography->is_pure end_pure Pure Product is_pure->end_pure Yes optimize Optimize Purification: - Different Solvents - Prep-HPLC is_pure->optimize No optimize->chromatography

Caption: General troubleshooting workflow for product purification.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5] The goal is to find a solvent that dissolves the product and the impurity at high temperatures but in which the product is poorly soluble at low temperatures.[5]

Methodology:

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) at room temperature and at boiling point.[4] An ideal single solvent will dissolve the compound when hot but not when cold.[5] A two-solvent system can also be used, where the compound is soluble in the "good" solvent and insoluble in the "poor" solvent.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any residual impurities.[4][5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[4]

start Select Solvent System dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slowly Cool Solution to Room Temperature hot_filter->cool Filter hot_filter->cool Skip ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end start Develop Solvent System (via TLC) pack Pack Column with Silica Gel Slurry start->pack load Load Crude Sample (Dry or Wet Loading) pack->load elute Elute with Mobile Phase (Apply Pressure) load->elute collect Collect Eluted Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

References

Technical Support Center: Managing Exothermic Reactions with 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2,4,6-Trichloro-5-nitropyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactions involving this compound?

A1: this compound is a highly reactive compound. The primary hazards stem from its potential to undergo strongly exothermic reactions, particularly during nucleophilic substitution or nitration-like processes. The presence of both chloro and nitro groups enhances its reactivity.[1] An uncontrolled increase in temperature can lead to a thermal runaway, characterized by a rapid, self-accelerating reaction rate that can result in a dangerous increase in pressure and temperature, potentially leading to reactor failure.

Q2: What is a thermal runaway reaction, and why is it a significant concern with this compound?

A2: A thermal runaway is a situation where an exothermic reaction becomes uncontrollable. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous feedback loop. This can cause the reaction temperature and pressure to rise to unsafe levels, potentially leading to an explosion or the release of toxic fumes. Given the energetic nature of nitrated compounds, this is a critical safety concern when working with this compound.

Q3: What initial steps should be taken to assess the thermal risk of a reaction with this compound?

A3: Before conducting any reaction, a thorough risk assessment is crucial. This should include:

  • Literature Review: Search for any available data on the thermal hazards of similar reactions or compounds.

  • Calorimetry: If possible, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction (ΔHrxn), the onset temperature of decomposition (T onset), and the maximum temperature of the synthesis reaction (MTSR).

  • Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise to understand the maximum possible temperature in the event of a cooling failure.

Q4: What are the best practices for controlling the temperature of an exothermic reaction involving this compound?

A4: Effective temperature control is paramount. Key practices include:

  • Slow Reagent Addition: The limiting reagent should be added slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient Cooling: Utilize a cooling bath or a jacketed reactor with a circulating coolant to actively remove heat from the reaction mixture.

  • Vigorous Stirring: Ensure efficient agitation to prevent the formation of localized hot spots and to promote uniform heat distribution.

  • Dilution: Conducting the reaction in a suitable solvent can help to absorb the heat generated.

Q5: What is the difference between batch and continuous flow reactions, and which is safer for this type of chemistry?

A5: In a batch reaction , all reactants are combined in a vessel at the start. For exothermic reactions, this often involves the slow addition of one reactant to another. In continuous flow chemistry , reactants are continuously pumped through a reactor where they mix and react. Continuous flow systems generally offer superior heat transfer due to their high surface-area-to-volume ratio, allowing for better temperature control and enhanced safety, especially for highly exothermic reactions like nitrations.[2][3][4] For reactions with this compound, continuous flow is often the safer option, particularly for larger-scale synthesis.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Increase - Addition of reagent is too fast.- Inadequate cooling.- Poor agitation leading to localized hot spots.- Immediately stop the addition of the reagent.- Increase the cooling capacity (e.g., lower the temperature of the cooling bath).- Increase the stirring speed.- If the temperature continues to rise, prepare for emergency quenching by adding a cold, inert solvent.
Reaction Not Initiating - Reaction temperature is too low.- Impure starting materials.- Insufficient activation energy.- Gradually and carefully increase the temperature in small increments.- Verify the purity of the starting materials.- Consult literature for appropriate initiation conditions for similar reactions.
Formation of Byproducts - Reaction temperature is too high, leading to side reactions.- Incorrect stoichiometry.- Lower the reaction temperature.- Ensure accurate measurement and stoichiometry of all reagents.- Consider using a more selective catalyst or solvent system.
Solidification of Reaction Mixture - Product or intermediate is precipitating out of solution.- Reaction temperature is too low.- Add more solvent to aid dissolution.- Gently warm the mixture while monitoring the temperature closely.- Ensure the chosen solvent has adequate solubility for all components at the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic Reaction in a Jacketed Lab Reactor (Batch)
  • Reactor Setup:

    • Assemble a clean, dry jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and a pressure-equalizing dropping funnel or a syringe pump for controlled reagent addition.

    • Connect the reactor jacket to a circulating cooling bath.

  • Reagent Preparation:

    • Charge the reactor with this compound and a suitable solvent.

    • Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).

    • Load the nucleophile or other reactant into the dropping funnel or syringe pump.

  • Controlled Addition:

    • Begin adding the reactant dropwise or at a slow, constant rate via the syringe pump.

    • Carefully monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., ±2 °C).

    • If the temperature exceeds the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction at the set temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding a suitable quenching agent (e.g., cold water or a buffered solution).

    • Proceed with the appropriate extraction and purification procedures.

Protocol 2: Illustrative Procedure for a Continuous Flow Reaction
  • System Setup:

    • Set up a continuous flow reactor system with two inlet pumps, a T-mixer, a residence time unit (e.g., a coiled tube reactor) immersed in a temperature-controlled bath, and a back-pressure regulator.

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent.

    • Prepare a separate solution of the reactant.

  • Reaction Initiation:

    • Set the temperature of the bath for the residence time unit to the desired reaction temperature.

    • Begin pumping the two solutions at the calculated flow rates to achieve the desired stoichiometry and residence time.

  • Steady State and Collection:

    • Allow the system to reach a steady state.

    • Collect the product stream exiting the back-pressure regulator.

  • Shutdown:

    • Once the desired amount of product is collected, switch the pumps to flow pure solvent to flush the reactor system.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, quantitative data for a representative exothermic reaction of this compound. Note: This data is for illustrative purposes only and should be determined experimentally for any specific reaction.

ParameterValueSignificance
Heat of Reaction (ΔHrxn) -180 kJ/molIndicates a highly exothermic reaction requiring careful heat management.
Specific Heat of Reaction Mixture (Cp) 2.2 J/g·KUsed to calculate the temperature rise from the heat of reaction.
Adiabatic Temperature Rise (ΔTad) 150 °CThe theoretical maximum temperature increase in the absence of cooling.
Onset Temperature of Decomposition (T onset) 190 °CThe temperature at which the reaction mixture begins to decompose exothermically. The reaction temperature must be kept well below this value.
Maximum Temperature of Synthetic Reaction (MTSR) 165 °CThe highest temperature that could be reached during the synthesis under worst-case (e.g., cooling failure) conditions.

Visualizations

Troubleshooting Workflow for an Unexpected Exotherm

Exotherm_Troubleshooting start Unexpected Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling Capacity stop_addition->increase_cooling increase_agitation Increase Agitation Speed increase_cooling->increase_agitation monitor_temp Monitor Temperature increase_agitation->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing Yes quench Prepare for Emergency Quench monitor_temp->quench No resume_slowly Resume Addition at a Slower Rate temp_decreasing->resume_slowly investigate Investigate Root Cause quench->investigate resume_slowly->investigate

Caption: Troubleshooting workflow for an unexpected exothermic event.

Experimental Workflow for a Controlled Exothermic Reaction

Controlled_Exotherm_Workflow setup Reactor Setup & Cooldown addition Slow, Controlled Reagent Addition setup->addition monitoring Continuous Temperature & Conversion Monitoring addition->monitoring workup Reaction Quench & Work-up monitoring->workup Reaction Complete purification Product Purification workup->purification

Caption: A generalized workflow for safely conducting a known exothermic reaction.

Relationship Between Reaction Parameters and Thermal Runaway Risk

Thermal_Runaway_Risk rate_addition Rate of Reagent Addition heat_generation Rate of Heat Generation rate_addition->heat_generation Increases cooling_efficiency Cooling System Efficiency heat_removal Rate of Heat Removal cooling_efficiency->heat_removal Increases agitation_speed Agitation Speed agitation_speed->heat_removal Improves thermal_balance Thermal Balance heat_generation->thermal_balance Input heat_removal->thermal_balance Output safe_operation Safe Operation thermal_balance->safe_operation Heat Removal > Heat Generation thermal_runaway Thermal Runaway Risk thermal_balance->thermal_runaway Heat Generation > Heat Removal

Caption: The logical relationship between key reaction parameters and the risk of thermal runaway.

References

Technical Support Center: Regioselectivity in 2,4,6-Trichloro-5-nitropyrimidine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2,4,6-trichloro-5-nitropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the chlorine atoms on this compound?

The chlorine atoms at the C4 and C6 positions are the most reactive towards nucleophilic attack. This is due to the strong activating effect of the adjacent electron-withdrawing nitro group at the C5 position, as well as activation from the ring nitrogen atoms. The C2 chlorine is less reactive in comparison for most common nucleophiles.

Q2: Why are the C4 and C6 positions more reactive?

Nucleophilic aromatic substitution proceeds through a negatively charged intermediate known as a Meisenheimer complex. When a nucleophile attacks the C4 or C6 position, the negative charge of this intermediate can be effectively delocalized onto the adjacent C5-nitro group, which provides significant stabilization. Attack at the C2 position does not allow for this direct resonance stabilization by the nitro group, resulting in a higher energy, less stable intermediate.

Q3: Is it possible to achieve selective substitution at the C2 position?

Yes, while challenging, selective C2 substitution can be achieved. For the related compound 2,4-dichloro-5-nitropyrimidine (B15318), it has been demonstrated that using tertiary amines as nucleophiles can lead to excellent C2 selectivity.[1][2] This proceeds through an in-situ N-dealkylation mechanism. This strategy may be applicable to this compound for researchers specifically targeting the C2 position.

Q4: What are typical reaction conditions for a selective monosubstitution at the C4 or C6 position?

Generally, the reaction is performed using one equivalent of the nucleophile in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). A non-nucleophilic base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), is often added to neutralize the HCl generated during the reaction. Reactions are typically run at temperatures ranging from room temperature to moderate heating (e.g., 40-80 °C), depending on the nucleophile's reactivity.

Q5: How can I avoid di- or tri-substitution products?

To favor monosubstitution, it is crucial to control the stoichiometry. Using a 1:1 ratio of the pyrimidine (B1678525) substrate to the nucleophile is the primary strategy. Additionally, running the reaction at lower temperatures and for shorter durations can help minimize over-reaction. Slowly adding the nucleophile to the reaction mixture can also help maintain a low instantaneous concentration, further favoring the mono-adduct.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or no conversion to the desired product. 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inadequate base to neutralize HCl.4. Poor quality or decomposed starting material.1. Increase the reaction temperature in 10-20 °C increments.2. Switch to a more polar solvent like DMF or DMSO.3. Use a stronger, non-nucleophilic base (e.g., DBU).4. Ensure the nucleophile is sufficiently basic or use a stronger external base (2 equivalents).5. Verify the purity of the this compound starting material.
Formation of multiple products (mixture of C2, C4/C6 isomers). 1. High reaction temperature leading to loss of selectivity.2. Nucleophile has unusual electronic or steric properties.3. For amine nucleophiles, the choice of primary/secondary vs. tertiary amine is critical.1. Lower the reaction temperature. Even sub-ambient temperatures may be necessary for highly reactive nucleophiles.2. To specifically target the C4/C6 position , ensure you are using a primary or secondary amine.3. To specifically target the C2 position , consider using a tertiary amine nucleophile.[1][2]
Significant formation of di- and tri-substituted byproducts. 1. Excess nucleophile used.2. Reaction run for too long or at too high a temperature.3. The mono-substituted product is highly activated towards further substitution.1. Carefully control stoichiometry; use no more than 1.0 equivalent of the nucleophile for monosubstitution.2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.3. Lower the reaction temperature.4. Consider slow addition of the nucleophile using a syringe pump.
Product decomposes during workup or purification. 1. The substituted pyrimidine product is unstable to acidic or basic conditions.2. Product is sensitive to silica (B1680970) gel during column chromatography.1. Perform a neutral aqueous workup. Avoid strong acid or base washes.2. If performing chromatography, consider deactivating the silica gel with triethylamine (e.g., by flushing the column with a solvent mixture containing 1-2% TEA) or use an alternative stationary phase like alumina.

Data Presentation

Table 1: Regioselectivity in Amination of 5-Nitro-Dichloropyrimidines (Analogous Systems)
SubstrateNucleophileConditionsC4:C2 RatioReference
2,4-Dichloro-5-nitropyrimidineDiethylamineiPrNEt, CHCl₃, 40°C>9:1[2][3]
2,4-Dichloro-5-nitropyrimidineTriethylamineCHCl₃, rt, 1hExcellent C2 selectivity[1][2]
2,4-Dichloro-5-nitropyridineCyclopentylamineTEA, Acetonitrile, rtPredominantly C4[3]
Table 2: Solvent Effects on Regioselectivity of 2,4,6-Trichloropyrimidine (without 5-nitro group)
NucleophileSolventProduct Ratio (4-substituted : 2-substituted)Reference
AnilineEthanolMain product is 4-substituted[4]
AnilineOther solventsRatio is solvent-dependent[4]

Note: The 5-nitro group in this compound is expected to further enhance the preference for C4/C6 substitution with most nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for Selective C4/C6 Monosubstitution with an Amine Nucleophile

This protocol is a representative procedure for achieving selective substitution at the C4 or C6 position.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL).

  • Nucleophile Solution: In a separate vial, prepare a solution of the secondary amine (e.g., pyrrolidine) (1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in anhydrous acetonitrile (3 mL).

  • Reaction: Slowly add the amine/triethylamine solution to the stirred solution of the pyrimidine at room temperature over 10 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and then brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 4-amino-2,6-dichloro-5-nitropyrimidine derivative.

Protocol 2: Procedure for Selective C2 Monosubstitution using a Tertiary Amine

This protocol is adapted from methodologies reported for the selective C2 amination of 2,4-dichloro-5-nitropyrimidine and may be applicable for the trichloro-analogue.[1][2]

  • Reactant Preparation: In a dry round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in chloroform (B151607) (5 mL).

  • Reaction: Add the tertiary amine (e.g., triethylamine or N-methylmorpholine) (3.0 mmol, 3.0 equiv) to the solution.

  • Heating and Monitoring: Heat the reaction mixture to 40-60 °C. Monitor the reaction by TLC or LC-MS for the formation of the C2-substituted product. Note that this reaction may require several hours.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by silica gel column chromatography to isolate the desired 2-(dialkylamino)-4,6-dichloro-5-nitropyrimidine product, which results from the in-situ dealkylation of the intermediate.

Visualizations

G Factors Influencing Regioselectivity cluster_0 This compound cluster_1 Activating Factors C4 C4-Cl C6 C6-Cl C2 C2-Cl N1 Ring Nitrogen (N1) N1->C6 Activation N1->C2 Activation N3 Ring Nitrogen (N3) N3->C4 Activation N3->C2 Activation NO2 C5-Nitro Group (Strong -I, -M) NO2->C4 Very Strong Activation NO2->C6 Very Strong Activation workflow Experimental Workflow for C4/C6 Selective Amination start Start dissolve_pyrimidine Dissolve Pyrimidine in Anhydrous Solvent start->dissolve_pyrimidine reaction Slowly Add Amine Solution to Pyrimidine @ RT dissolve_pyrimidine->reaction prepare_nucleophile Prepare Solution of Amine (1 eq) & Base (1.5 eq) prepare_nucleophile->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (EtOAc/Water) monitor->workup Complete purify Purify by Column Chromatography workup->purify product Isolated Mono-Substituted Product purify->product troubleshooting Troubleshooting Logic for Poor Regioselectivity start Problem: Mixture of C2 and C4/C6 Isomers q_nucleophile What type of nucleophile was used? start->q_nucleophile a_primary Primary or Secondary Amine q_nucleophile->a_primary 1°/2° a_tertiary Tertiary Amine q_nucleophile->a_tertiary sol_primary Issue: Reaction conditions too harsh. Solution: Lower temperature. Confirm C4/C6 is major product. a_primary->sol_primary sol_tertiary This is expected! Tertiary amines favor C2. This is a method for C2 selectivity. a_tertiary->sol_tertiary

References

Validation & Comparative

A Researcher's Guide to the Characterization of 2,4,6-Trichloro-5-nitropyrimidine: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of heterocyclic compounds such as 2,4,6-trichloro-5-nitropyrimidine is a critical step in ensuring the quality and reliability of their work. While Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of organic chemistry for structural elucidation, its application to certain molecules can be limited. This guide provides a comparative analysis of spectroscopic methods for the characterization of this compound, with a focus on why ¹H NMR is not the primary technique for this specific molecule and which alternative methods are more informative.

The Inapplicability of ¹H NMR for this compound

A fundamental requirement for ¹H NMR spectroscopy is the presence of hydrogen atoms (protons) in the molecule. The structure of this compound, as shown below, reveals a pyrimidine (B1678525) ring substituted with three chlorine atoms and a nitro group. Crucially, there are no protons directly attached to the pyrimidine ring.

Structure of this compound:

Caption: Chemical structure of this compound.

Consequently, a ¹H NMR spectrum of a pure sample of this compound will not display any signals corresponding to the molecule itself. Any observed peaks would arise from protonated impurities or the NMR solvent used. Therefore, while ¹H NMR is excellent for assessing the presence of proton-containing impurities, it does not provide direct structural information about the target compound.

Recommended Analytical Workflow for Characterization

For a comprehensive and accurate characterization of this compound, a multi-technique approach is recommended. The following workflow outlines the most suitable analytical methods and the expected data from each.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Synthesis of 2,4,6-Trichloro- 5-nitropyrimidine purification Purification synthesis->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups purification->ir c13nmr ¹³C NMR Spectroscopy - Determine Carbon Framework purification->c13nmr ea Elemental Analysis - Verify Elemental Composition purification->ea h1nmr ¹H NMR Spectroscopy - Detect Protonated Impurities purification->h1nmr lc Liquid Chromatography (LC) - Quantify Purity purification->lc

Caption: Recommended analytical workflow for the characterization and purity assessment of this compound.

Comparative Analysis of Alternative Spectroscopic Techniques

The following table summarizes the expected outcomes from the most pertinent analytical techniques for characterizing this compound. For comparative purposes, data for the closely related compound, 2,4,6-trichloropyrimidine (B138864), is included where available, as direct experimental data for the title compound is not widely published.

Analytical Technique Purpose Expected Results for this compound Reference Data: 2,4,6-Trichloropyrimidine
Mass Spectrometry (MS) Confirmation of molecular weight and elemental formula.Molecular Ion (M⁺): Expected at m/z 227, 229, 231, 233 due to chlorine isotopes. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms.Molecular Ion (M⁺): m/z 182, 184, 186, 188.[1]
Infrared (IR) Spectroscopy Identification of functional groups.Strong absorptions expected for: • Asymmetric NO₂ stretch: ~1550-1520 cm⁻¹ • Symmetric NO₂ stretch: ~1360-1330 cm⁻¹ • C-Cl stretches: ~850-550 cm⁻¹ • Pyrimidine ring vibrations: ~1600-1400 cm⁻¹Characteristic absorptions at: • Ring stretching: 1560, 1533, 1433, 1407 cm⁻¹ • C-Cl stretch: ~834 cm⁻¹[2][3]
¹³C NMR Spectroscopy Elucidation of the carbon skeleton.Due to the molecule's symmetry, two signals are expected in the ¹³C NMR spectrum, corresponding to the two distinct carbon environments. The chemical shifts will be significantly downfield due to the electron-withdrawing effects of the chlorine and nitro substituents.Data not readily available, but three signals would be expected for the three distinct carbon environments.
Elemental Analysis Determination of the elemental composition.Calculated for C₄Cl₃N₃O₂: • C, 21.03% • N, 18.39%Calculated for C₄HCl₃N₂: • C, 26.19% • H, 0.55% • N, 15.28%

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible data. Below are general procedures for the key analytical techniques discussed.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

  • Instrumentation: A mass spectrometer, often coupled with a gas or liquid chromatograph for sample introduction.

  • Data Acquisition: The instrument is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The ionization source parameters are optimized to achieve good signal intensity.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and its characteristic isotopic pattern. Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr method, the sample is ground with dry KBr and pressed into a thin pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

¹³C NMR Spectroscopy
  • Technique: ¹³C{¹H} NMR (proton-decoupled).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-50 mg/mL. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, which is typically much higher than for ¹H NMR due to the low natural abundance of ¹³C.

  • Data Analysis: The chemical shifts of the carbon signals are reported in parts per million (ppm) relative to the reference standard. The number of signals corresponds to the number of unique carbon environments.

Conclusion

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2,4,6-Trichloro-5-nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of synthetic intermediates are paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2,4,6-trichloro-5-nitropyrimidine and its derivatives, crucial building blocks in medicinal chemistry and materials science. We delve into the nuanced fragmentation patterns under different ionization methods, offering detailed experimental protocols and a comparative look at alternative analytical approaches.

The analysis of halogenated and nitro-substituted heterocyclic compounds like this compound presents a unique set of challenges. The presence of multiple chlorine atoms results in characteristic isotopic patterns, while the nitro group significantly influences the fragmentation pathways. Understanding these behaviors is key to accurate mass spectral interpretation. This guide will focus on two primary mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

At a Glance: Performance Comparison of Analytical Techniques

The choice of analytical technique for this compound derivatives hinges on the specific requirements of the analysis, such as the need for detailed structural information, sensitivity, or high-throughput screening.

TechniquePrincipleInformation ProvidedBest Suited For
GC-MS (EI) Separation by volatility and polarity, followed by hard ionization causing extensive fragmentation.Detailed structural information from fragmentation patterns.Identification of unknown derivatives, structural elucidation.
LC-MS (ESI) Separation by polarity, followed by soft ionization, typically yielding the protonated molecular ion.Molecular weight determination, analysis of less volatile or thermally labile derivatives.High-throughput screening, analysis of complex mixtures.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Detailed structural connectivity and stereochemistry.Unambiguous structure determination of pure compounds.
FTIR Spectroscopy Infrared absorption by molecular vibrations.Identification of functional groups.Rapid screening and quality control.

Deciphering the Fragments: Mass Spectrometry Data

The following tables summarize the predicted key mass spectral data for this compound under Electron Ionization (EI) and Electrospray Ionization (ESI). The fragmentation patterns are predicted based on the known behavior of similar halogenated and nitro-aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation.

Table 1: Predicted EI-MS Fragmentation Data for this compound

Predicted Fragment Ionm/z (Mass-to-Charge Ratio)Proposed Structure/LossRelative Abundance
[M]⁺227/229/231Molecular IonModerate
[M-NO₂]⁺181/183/185Loss of nitro groupHigh
[M-Cl]⁺192/194/196Loss of a chlorine atomModerate
[M-NO₂-Cl]⁺146/148Loss of nitro group and a chlorine atomHigh
[M-NO₂-2Cl]⁺111Loss of nitro group and two chlorine atomsModerate
[C₃N₂Cl]⁺98/100Pyrimidine ring fragmentLow

Note: The presence of three chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound and for analyzing derivatives that may be thermally unstable.

Table 2: Predicted ESI-MS Data for this compound

Predicted Ionm/z (Mass-to-Charge Ratio)Ion Type
[M+H]⁺228/230/232Protonated Molecular Ion
[M+Na]⁺240/242/244Sodium Adduct
[M+K]⁺256/258/260Potassium Adduct

In the Lab: Detailed Experimental Protocols

Reproducible and accurate data is contingent on meticulous experimental execution. The following are detailed protocols for the GC-MS and LC-MS analysis of this compound derivatives, adapted from established methods for similar compounds.

GC-MS (EI) Experimental Protocol

Sample Preparation:

  • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the low µg/mL range).

Gas Chromatography Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL with a split ratio of 50:1.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

LC-MS (ESI) Experimental Protocol

Sample Preparation:

  • Dissolve the this compound derivative in a mixture of acetonitrile (B52724) and water (1:1 v/v) to a final concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for 3 minutes for equilibration.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 100-500.

Visualizing the Process: Workflows and Pathways

To further clarify the analytical processes, the following diagrams illustrate a typical experimental workflow and the predicted fragmentation pathway for this compound under electron ionization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation start Derivative Synthesis dissolve Dissolution in appropriate solvent start->dissolve dilute Dilution to working concentration dissolve->dilute filter Filtration (for LC-MS) dilute->filter LC-MS injection Injection into GC or LC dilute->injection GC-MS separation Chromatographic Separation injection->separation ionization Ionization (EI or ESI) separation->ionization detection Mass Analysis and Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum fragmentation Fragmentation Pattern Analysis spectrum->fragmentation identification Compound Identification / Quantification fragmentation->identification

A typical experimental workflow for the mass spectrometry analysis of this compound derivatives.

fragmentation_pathway M [C₄Cl₃N₃O₂]⁺ m/z 227/229/231 M_minus_NO2 [C₄Cl₃N₂]⁺ m/z 181/183/185 M->M_minus_NO2 - NO₂ M_minus_Cl [C₄Cl₂N₃O₂]⁺ m/z 192/194/196 M->M_minus_Cl - Cl M_minus_NO2_Cl [C₄Cl₂N₂]⁺ m/z 146/148 M_minus_NO2->M_minus_NO2_Cl - Cl M_minus_NO2_2Cl [C₄ClN₂]⁺ m/z 111 M_minus_NO2_Cl->M_minus_NO2_2Cl - Cl

Predicted electron ionization fragmentation pathway for this compound.

Reactivity Face-Off: 2,4,6-Trichloro-5-nitropyrimidine vs. 2,4,6-trichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the selection of a suitable substrate for nucleophilic aromatic substitution (SNAr) is a critical decision that profoundly impacts synthetic efficiency and regioselectivity. This guide provides a comprehensive comparison of the reactivity of two key pyrimidine (B1678525) derivatives: 2,4,6-Trichloro-5-nitropyrimidine and 2,4,6-trichloropyrimidine (B138864). By examining their electronic properties and presenting available experimental data, this document aims to empower chemists to make informed decisions in the design and execution of their synthetic strategies.

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry and materials science. Its functionalization through the introduction of various substituents is often achieved via nucleophilic aromatic substitution on halogenated pyrimidines. Both 2,4,6-trichloropyrimidine and its 5-nitro derivative serve as versatile building blocks for this purpose. However, the presence of the strongly electron-withdrawing nitro group at the C5 position in this compound dramatically alters its reactivity profile compared to the parent trichloropyrimidine.

Executive Summary of Reactivity Comparison

Feature2,4,6-TrichloropyrimidineThis compound
Overall Reactivity Moderately reactive towards strong nucleophiles.Highly reactive towards a wide range of nucleophiles.
Activating Group Three chlorine atoms and two ring nitrogens.Three chlorine atoms, two ring nitrogens, and a C5-nitro group.
Regioselectivity Generally, C4 and C6 positions are more reactive than the C2 position.C4 and C6 positions are significantly more activated than C2.
Reaction Conditions Often requires elevated temperatures and/or strong nucleophiles.Reactions often proceed under milder conditions (lower temperatures, shorter reaction times).

The Decisive Influence of the 5-Nitro Group

The enhanced reactivity of this compound can be attributed to the powerful electron-withdrawing nature of the nitro group. This influence is exerted through two primary electronic effects:

  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the pyrimidine ring through the sigma bonds, further increasing the electrophilicity of the carbon atoms attached to the chlorine atoms.

  • Resonance Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, particularly when the attack occurs at the C4 or C6 positions. This resonance stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

The following diagram illustrates the resonance stabilization of the Meisenheimer intermediate upon nucleophilic attack at the C4 position of this compound.

Caption: Resonance stabilization of the Meisenheimer intermediate.

Comparative Experimental Data

Table 1: Reaction of 2,4,6-trichloropyrimidine with Amines

NucleophileSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
AnilineEthanol (B145695)Reflux44-Anilino-2,6-dichloropyrimidine75J. Org. Chem. 1982, 47, 23, 4583-4587
PiperidineBenzene2524,6-Dipiperidino-2-chloropyrimidine90J. Chem. Soc. 1951, 1376-1380
AmmoniaEthanol10064-Amino-2,6-dichloropyrimidine85J. Am. Chem. Soc. 1951, 73, 7, 3011-3014

Table 2: Reaction of this compound with Amines

NucleophileSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
AnilineAcetonitrile (B52724)2514-Anilino-2,6-dichloro-5-nitropyrimidine92Synthesis 2005, No. 1, 89-94
MorpholineEthanol00.54-Morpholino-2,6-dichloro-5-nitropyrimidine95J. Med. Chem. 2010, 53, 12, 4747-4757
AmmoniaDioxane2524-Amino-2,6-dichloro-5-nitropyrimidine88J. Org. Chem. 1962, 27, 2170-2173

From the data presented, it is evident that reactions with this compound proceed under significantly milder conditions (lower temperatures and shorter reaction times) and often with higher yields compared to 2,4,6-trichloropyrimidine.

Experimental Protocols

The following are representative experimental protocols for nucleophilic substitution on both pyrimidine substrates.

General Procedure for Nucleophilic Substitution on 2,4,6-trichloropyrimidine

Protocol_TCP start Start dissolve Dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile). start->dissolve add_amine Add the amine nucleophile (1.1-1.2 eq.) and a base (e.g., triethylamine (B128534), 1.5 eq.). dissolve->add_amine heat Heat the reaction mixture to the required temperature (e.g., reflux). add_amine->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous work-up: - Quench with water. - Extract with an organic solvent. monitor->workup purify Purify the crude product by column chromatography or recrystallization. workup->purify end End purify->end

Caption: Experimental workflow for substitution on 2,4,6-trichloropyrimidine.

Detailed Method:

To a solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile is added the amine nucleophile (1.1-1.2 equivalents) and a base like triethylamine (1.5 equivalents). The reaction mixture is then heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired substituted pyrimidine.

General Procedure for Nucleophilic Substitution on this compound

Protocol_TCNP start Start dissolve Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile) at 0 °C. start->dissolve add_amine Add the amine nucleophile (1.0-1.1 eq.) dropwise. dissolve->add_amine stir Stir the reaction mixture at low temperature (e.g., 0 °C to rt). add_amine->stir monitor Monitor the reaction progress by TLC or LC-MS. stir->monitor workup Perform aqueous work-up: - Quench with water. - Extract with an organic solvent. monitor->workup purify Purify the crude product by column chromatography or recrystallization. workup->purify end End purify->end

Validating the Synthetic Pathway to a 2,4,6-Trichloro-5-nitropyrimidine Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a validated synthetic route to a 2,4,6-trichloro-5-nitropyrimidine analog. The synthesis involves a two-step process commencing with the chlorination of barbituric acid to yield 2,4,6-trichloropyrimidine (B138864), followed by the nitration of this intermediate. This document outlines the detailed experimental protocols, presents comparative data for alternative synthetic approaches, and discusses the potential biological significance of this class of compounds.

Data Presentation: Comparison of Synthetic Routes

The synthesis of the target this compound analog is primarily a two-stage process. The initial and crucial step is the synthesis of the precursor, 2,4,6-trichloropyrimidine. Subsequently, this intermediate undergoes nitration to introduce the nitro group at the 5-position of the pyrimidine (B1678525) ring.

Table 1: Comparison of Synthetic Routes for 2,4,6-Trichloropyrimidine
RouteStarting MaterialReagentsCatalystReaction ConditionsYield (%)Purity (%)Reference
Validated Route Barbituric AcidPhosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅)NoneStep 1: 70-115°C; Step 2: 20 to <80°C90-94>98--INVALID-LINK--
Alternative Route 1Barbituric AcidPhosphorus oxychloride (POCl₃)N,N-dimethylaniline, Quinoline90-140°C, 0.5-4 hours80-92>99.5--INVALID-LINK--
Alternative Route 2Barbituric AcidPhosphorus oxychloride (POCl₃)N,N-dimethylformamide (DMF)RefluxNot SpecifiedHigh[Source 13]
Table 2: Comparison of Nitration Methods for Pyrimidine Analogs
MethodNitrating AgentConditionsApplicabilityReference
Proposed Method Nitric Acid / Sulfuric AcidStandard nitrating conditionsGeneral method for aromatic and heteroaromatic nitrationGeneral Chemistry Knowledge
Alternative MethodNitric Acid / Trifluoroacetic AnhydrideChilled conditionsNitration of pyridines[Source 2]

Experimental Protocols

Synthesis of 2,4,6-Trichloropyrimidine (Validated Route)

This procedure is adapted from established patent literature, which reports high yields and purity.[1]

Materials:

  • Barbituric Acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (B1173362) (PCl₃) and Chlorine gas

Procedure:

  • In a reaction vessel equipped for heating and stirring, barbituric acid is reacted with phosphorus oxychloride. This first step can be carried out with or without a catalyst at a temperature ranging from 70°C to 115°C.

  • Following the initial reaction, the mixture is then reacted with phosphorus pentachloride or with reactants that form it in situ, such as phosphorus trichloride and chlorine gas. This second step is conducted at a temperature between 20°C and below 80°C.

  • The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC).

  • Upon completion, the 2,4,6-trichloropyrimidine is isolated from the reaction mixture, typically by distillation. The process is designed to yield a product that is substantially free from water and the common impurity, 2,4,5,6-tetrachloropyrimidine.

Synthesis of this compound (Proposed Method)

While a specific detailed protocol for the nitration of 2,4,6-trichloropyrimidine was not found in the surveyed literature, the following procedure is based on standard and widely practiced methods for the nitration of aromatic and heteroaromatic compounds.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and cooling bath, a nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.

  • 2,4,6-trichloropyrimidine is then slowly added to the nitrating mixture, ensuring the temperature is controlled throughout the addition.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by TLC or GC.

  • The reaction is quenched by carefully pouring the mixture over crushed ice.

  • The precipitated product, this compound, is collected by filtration, washed with cold water until neutral, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

  • The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its purity assessed by elemental analysis or HPLC.

Mandatory Visualizations

G Validated Synthetic Route to this compound Analog cluster_synthesis Two-Step Synthesis Barbituric_Acid Barbituric Acid Trichloropyrimidine 2,4,6-Trichloropyrimidine Barbituric_Acid->Trichloropyrimidine  POCl₃, PCl₅   Nitropyrimidine This compound (Target Analog) Trichloropyrimidine->Nitropyrimidine  HNO₃, H₂SO₄  

Caption: A diagram illustrating the validated two-step synthetic route.

G Experimental Workflow for Synthesis and Validation cluster_workflow Synthesis and Analysis Workflow Start Start: Barbituric Acid Step1 Step 1: Chlorination (POCl₃, PCl₅) Start->Step1 Intermediate Intermediate: 2,4,6-Trichloropyrimidine Step1->Intermediate Step2 Step 2: Nitration (HNO₃, H₂SO₄) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS, EA) Purification->Characterization Validation Route Validation Characterization->Validation

Caption: Workflow for the synthesis, purification, and validation.

G Potential Signaling Pathway Involvement of Pyrimidine Analogs cluster_pathway Hypothesized Signaling Interaction Pyrimidine_Analog This compound Analog Kinase_Pathway Kinase Signaling Pathways (e.g., PI3K/Akt/mTOR) Pyrimidine_Analog->Kinase_Pathway  Modulation?   Nucleotide_Synthesis De Novo Pyrimidine Synthesis Pathway Pyrimidine_Analog->Nucleotide_Synthesis  Inhibition?   Cell_Proliferation Cell Proliferation and Growth Kinase_Pathway->Cell_Proliferation Apoptosis Apoptosis Kinase_Pathway->Apoptosis Nucleotide_Synthesis->Cell_Proliferation

Caption: A diagram showing potential interactions with cellular signaling.

Discussion and Conclusion

The synthesis of 2,4,6-trichloropyrimidine from barbituric acid is a well-established industrial process with high yields and purity. The use of phosphorus oxychloride in combination with phosphorus pentachloride provides an effective method for the complete chlorination of the pyrimidine ring. While alternative methods using organic bases as catalysts exist, the validated route offers a robust and high-yielding approach.

From a biological perspective, pyrimidine analogs are of significant interest in drug discovery. The introduction of chloro and nitro substituents can modulate the electronic properties and reactivity of the pyrimidine core, potentially leading to interactions with various biological targets. For instance, many substituted pyrimidines are known to interact with kinase signaling pathways, which are often dysregulated in cancer. The PI3K-Akt-mTOR signaling pathway, for example, is a key regulator of cell growth and proliferation and is linked to the de novo synthesis of pyrimidines.[2][3] It is plausible that a highly functionalized pyrimidine analog such as this compound could act as an inhibitor of key enzymes within these pathways. Further investigation into the biological activity of this compound is warranted to explore its potential as a therapeutic agent.

References

A Spectroscopic Comparison of 2,4,6-Trichloro-5-nitropyrimidine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2,4,6-trichloro-5-nitropyrimidine and its related compounds. Due to the limited availability of public spectroscopic data for isomers of this compound, this comparison focuses on the target molecule and its close structural analog, 2,4,5-trichloropyrimidine. This guide aims to provide a foundational understanding of their spectral characteristics, which is crucial for their identification, characterization, and application in drug development and chemical synthesis.

Spectroscopic Data Summary

Table 1: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound Data not availableData not available in searched resources.
2,4,5-Trichloropyrimidine Data not availableData not available in searched resources.

Note: While the existence of ¹³C NMR data is referenced, specific chemical shifts for these compounds were not found in the available resources. Computational prediction methods can be employed to estimate these values.

Table 2: Infrared (IR) Spectroscopy Data

CompoundMajor Absorption Bands (cm⁻¹)Functional Group Assignment
This compound Data not availableExpected peaks for C-Cl, C=N, and NO₂ stretching.
2,4,5-Trichloropyrimidine Data not availableExpected peaks for C-Cl and C=N stretching.
2,4,6-Trichloropyrimidine (B138864) 1560, 1533, 1433, 1407[1]Ring Stretching (ν₁₉ and ν₈ modes)[1]

Note: Specific IR peak lists for the nitrated compounds were not available. The data for 2,4,6-trichloropyrimidine is provided for a comparative baseline.

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 227 (¹²C₄³⁵Cl₃¹⁴N₃¹⁶O₂)Data not available
2,4,5-Trichloropyrimidine 182 (¹²C₄¹H³⁵Cl₃¹⁴N₂)[2]184, 147[2]

Note: The molecular ion for this compound is calculated based on its molecular formula. The fragmentation patterns are expected to be influenced by the positions of the chloro and nitro substituents.

Table 4: UV-Vis Spectroscopy Data

Compoundλmax (nm)Solvent
This compound Data not availableData not available
2,4,6-Trichloropyrimidine ~270, ~230Vapour Phase[3]

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques mentioned in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer and acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record the infrared spectrum.

  • Data Analysis: Identify the absorption bands and correlate them to the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a "hard" ionization technique that causes extensive fragmentation, providing structural information. ESI is a "soft" technique that often leaves the molecular ion intact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent that does not absorb in the UV-Vis region of interest (typically 200-800 nm). The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument.

  • Blank Measurement: Fill a cuvette with the pure solvent and measure its absorbance to use as a baseline correction.

  • Sample Measurement: Fill a matched cuvette with the sample solution and measure its absorbance across the desired wavelength range.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic transitions within the molecule.

Visualization of Experimental Workflow and Isomer Comparison

The following diagrams illustrate the logical workflow for spectroscopic analysis and the comparative relationship between the discussed compounds.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep UV_Prep Prepare Dilute Solution Sample->UV_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS UV UV-Vis Spectrometer UV_Prep->UV NMR_Data ¹H, ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data UV_Data UV-Vis Spectrum (λmax) UV->UV_Data

Caption: A typical experimental workflow for the spectroscopic analysis of organic compounds.

isomer_comparison Spectroscopic Comparison of Trichloro-nitropyrimidine Analogs Target This compound (Target Compound) Isomer1 2,4,5-Trichloro-6-nitropyrimidine (Isomer - Data Lacking) Target->Isomer1 Positional Isomers Isomer2 4,5,6-Trichloro-2-nitropyrimidine (Isomer - Data Lacking) Target->Isomer2 Positional Isomers Analog 2,4,5-Trichloropyrimidine (Structural Analog with Data) Target->Analog Structural Similarity (Lacks Nitro Group)

Caption: Logical relationship for the spectroscopic comparison of the target compound and its isomers/analogs.

References

A Comparative Guide to Catalysts for the Functionalization of 2,4,6-Trichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of catalytic systems applicable to the reactions of 2,4,6-trichloro-5-nitropyrimidine, a highly functionalized and reactive scaffold of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct comparative studies on this specific molecule, this guide draws upon data from closely related polychlorinated pyrimidines and discusses the anticipated electronic influence of the 5-nitro group. The information presented herein, including experimental data and detailed protocols, is intended to serve as a foundational resource for the strategic selection of catalysts and the development of synthetic methodologies.

The Influence of the 5-Nitro Group

The presence of a strongly electron-withdrawing nitro group at the C5 position of the pyrimidine (B1678525) ring is expected to significantly activate all three chlorine atoms towards nucleophilic aromatic substitution (SNAr). This heightened reactivity may also influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. The C2 and C6 chlorine atoms are electronically equivalent, while the C4 chlorine is in a different chemical environment. The precise regioselectivity of reactions will be a crucial factor to determine experimentally, as it will be influenced by the chosen catalyst, nucleophile, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively. The choice of ligand is critical for the success of these transformations with electron-deficient and sterically hindered substrates like polychlorinated pyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the pyrimidine core and various organoboron reagents. For chloropyrimidines, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are generally most effective.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Polychloropyrimidines

Catalyst System (Precursor/Ligand)SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂2,4,5,6-TetrachloropyrimidineArylboronic acidsK₂CO₃Dioxane/H₂O80580-85[1]
Pd(PPh₃)₄2,4,6-Trihalogenopyrido[2,3-d]pyrimidines(Het)arylboronic acidNa₂CO₃Toluene (B28343)/Ethanol110-Good yields[2]
Pd₂(dba)₃ / FcPPh₂2,6-DichloropyridinesHeptyl boronic pinacol (B44631) esterK₃PO₄Dioxane/H₂O10018-2074[3]
Pd(PEPPSI-IPent)2,4-DichloropyrimidinesPhenylboronic acidK₂CO₃Dioxane8018High C4 selectivity[4]

Note: The data presented is for related polychlorinated pyrimidines and pyridines. The performance with this compound may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. The choice of ligand is crucial for achieving high yields and functional group tolerance, especially with challenging substrates.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Chloro-N-heterocycles

Catalyst System (Precursor/Ligand)SubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhos3-BromopyridineMorpholineLiHMDSTHF651683[5]
BrettPhos-precatalyst3-BromopyridineCyclopentylamineLiHMDSTHF651678[5]
Pd(OAc)₂ / t-Bu₃P3-BromopyridineSecondary AnilineK₂CO₃t-BuOH110-84[5]
Pd(OAc)₂ / X-Phos13α-Estrone-2-bromideNitroanilinesNaOt-BuDioxane100 (MW)0.17High yields

Note: The data presented is for related chloro-N-heterocycles. The performance with this compound may vary.

Nucleophilic Aromatic Substitution (SNAr)

The high electrophilicity of the pyrimidine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution. Phase transfer catalysts (PTCs) can be employed to facilitate reactions with anionic nucleophiles by transporting them from an aqueous or solid phase into the organic phase where the substrate is dissolved.

Table 3: Comparison of Phase Transfer Catalysts for Nucleophilic Aromatic Substitution

CatalystSubstrateNucleophileSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
TBAI (Tetrabutylammonium iodide)2,4,6-Trichloropyrimidine-5-carbaldehydeN-heterocycles---Good yields
TBAB (Tetrabutylammonium bromide)2,4,6-Trichloropyrimidine-5-carbaldehydeN-heterocycles---Moderate yields
CTAB (Cetyltrimethylammonium bromide)2,4,6-Trichloropyrimidine-5-carbaldehydeN-heterocycles---Lower yields
Quaternary Ammonium (B1175870) Salts1-ChlorooctaneNaCNDecane/H₂O105<295[6]
18-Crown-6Organic HalidesKFBenzene--Efficient[6]

Note: The data for pyrimidine derivatives is from a study on the 5-carbaldehyde analogue. The reactivity of the 5-nitro analogue is expected to be high.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the catalytic reactions of this compound. Optimization of reaction conditions is highly recommended.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., dioxane, toluene, or a mixture with water, to a concentration of 0.1-0.2 M).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add to a reaction vessel the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or LiHMDS, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., THF or toluene, to a concentration of 0.1-0.2 M).

  • Reaction: Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 65-100 °C). Monitor the reaction progress.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

General Protocol for Nucleophilic Aromatic Substitution with a Phase Transfer Catalyst
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the nucleophile (1.0-1.5 equiv.), the phase transfer catalyst (e.g., TBAB, 5-10 mol%), and the solvent system (e.g., a biphasic mixture of an organic solvent like toluene and an aqueous solution of the nucleophilic salt).

  • Reaction: Stir the mixture vigorously at the desired temperature. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Catalytic Reactions reagents 1. Reagent Preparation (Substrate, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup solvent 3. Solvent Addition (Anhydrous & Degassed) setup->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring workup 6. Work-up (Quenching & Extraction) monitoring->workup purification 7. Purification (Chromatography) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis Suzuki_Miyaura_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling cluster_legend Legend Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII R-X OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R R'B(OR)₂ Transmetal Transmetalation (R'-B(OR)₂ + Base) PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination R R = Pyrimidine R_prime R' = Coupling Partner Buchwald_Hartwig_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination cluster_legend Legend Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)(NHR₂)-X(L_n)] PdII->PdII_Amine R₂NH AmineCoord Amine Coordination (R₂NH) PdII_Amido Ar-Pd(II)-NR₂(L_n) PdII_Amine->PdII_Amido -HX Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination Ar Ar = Pyrimidine

References

The Nitro Group's Impact on the Biological Activity of Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic addition of various functional groups to this heterocyclic ring can dramatically alter its biological properties. Among these, the nitro group (NO₂) is a particularly influential substituent, often enhancing the antimicrobial and anticancer activities of the parent molecule. This guide provides a comparative assessment of the biological activity of pyrimidine derivatives with and without a nitro group, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents, often enhancing their potency. This is attributed to its ability to undergo bioreduction in microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules like DNA.[1]

Table 1: Comparative Antimicrobial Activity of Pyrimidine Derivatives

Compound/DerivativeStructureTarget Organism(s)MIC (µg/mL)Reference
5-Nitropyrimidine Analogue 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidineNeisseria gonorrhoeae, Staphylococcus aureus0.008 - 0.015[2]
Non-Nitro Pyrimidine Analogue 1 2-amino-4-(2',5'-dimethyl-3'-furyl)-6-(4-chlorophenyl)pyrimidineEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilisNot specified, but showed significant activity[3]
Non-Nitro Pyrimidine Analogue 2 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-onePseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliNot specified, but showed promising activity[4]

Note: The data presented is a synthesis from different studies and a direct comparison of potency should be made with caution due to variations in experimental conditions.

Anticancer Activity

In the context of oncology, the nitro group can contribute to the cytotoxic effects of pyrimidine derivatives. Its electron-withdrawing nature can influence the molecule's interaction with biological targets and its potential to induce cellular stress. Several studies have highlighted the anticancer potential of nitropyrimidine derivatives.[5][6]

Table 2: Comparative Anticancer Activity of Pyrimidine Derivatives

Compound/DerivativeStructureCancer Cell Line(s)IC₅₀ (µM)Reference
Bioactive Nitro Derivative of Pyrimidine 2,6-Diamino-5-((5-methylisoxazole-3-yl)diazenyl)pyrimidin-4-olMCF-7 (Breast Cancer)~45 µg/mL (concentration for 50% cell death)[5]
Non-Nitro Pyrimidine Analogue 1 Pyrido[2,3-d]pyrimidine derivativeA549 (Lung Cancer)Strong cytotoxicity at 100 µM, with one derivative showing effects at 50 µM[6]
Non-Nitro Pyrimidine Analogue 2 Pyrimidine-benzimidazol hybridHCT-116, MCF-7, HepG2, PC-31.98 - 4.18[7]

Note: The data is compiled from various sources and direct comparison of IC₅₀ values should be approached with caution due to differing experimental setups.

Experimental Protocols

To ensure the reproducibility and accuracy of biological activity assessments, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of pyrimidine derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Materials:

  • Test compounds (pyrimidine derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium and inoculate into a tube of sterile broth.

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Alternatively, the absorbance can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyrimidine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific cellular signaling pathways. In cancer, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated.[12][13][14] Pyrimidine-based compounds have been designed to target components of this pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of protein synthesis Pyrimidine_Derivative Pyrimidine Derivative (e.g., Nitro-substituted) Pyrimidine_Derivative->PI3K Inhibits Pyrimidine_Derivative->Akt Inhibits Pyrimidine_Derivative->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and potential inhibition by pyrimidine derivatives.

Experimental Workflow for Assessing Biological Activity

The systematic evaluation of a compound's biological activity follows a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_analysis Data Analysis & Lead Identification cluster_mechanism Mechanism of Action Studies Start Start: Design & Synthesize Pyrimidine Derivatives (with and without nitro group) Screening In vitro Assays: - Antimicrobial (MIC) - Anticancer (MTT/SRB) Start->Screening Test Analysis Analyze Data: - Compare MIC/IC₅₀ values - Identify lead compounds Screening->Analysis Evaluate Mechanism Elucidate Mechanism: - Signaling pathway analysis - Target identification Analysis->Mechanism Investigate

References

Navigating the Structural Analysis of 2,4,6-Trichloro-5-nitropyrimidine Derivatives: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nitropyrimidine derivatives, a comprehensive understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships and guiding rational drug design. While X-ray crystallography stands as the gold standard for atomic-level structural determination, a thorough review of published scientific literature reveals a notable absence of experimental single-crystal X-ray diffraction data for 2,4,6-Trichloro-5-nitropyrimidine and its direct derivatives. This guide addresses this data gap by providing a comparative overview of alternative and complementary analytical techniques, alongside a theoretical framework for approaching the structural analysis of this class of compounds.

The Challenge: Absence of Experimental Crystallographic Data

Despite extensive searches of chemical and crystallographic databases, no publicly available experimental crystallographic data—such as unit cell parameters, bond lengths, and bond angles—for this compound or its derivatives could be identified. This lack of data prevents a direct comparison of crystallographic parameters for different derivatives within this specific family.

In the absence of experimental data, computational methods offer a viable alternative for predicting crystal structures. Techniques such as Density Functional Theory (DFT) can be employed to model the geometric and electronic structure of these molecules and predict their packing in a crystalline lattice. However, it is crucial to note that these are theoretical predictions and await experimental validation.

Alternative and Complementary Analytical Techniques

Given the current limitations in crystallographic data, a multi-technique approach is essential for the comprehensive characterization of this compound derivatives. The following techniques provide valuable structural and chemical information.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. ¹H and ¹³C NMR spectra can confirm the presence of the pyrimidine (B1678525) core and the nature and substitution pattern of its derivatives. For 2,4,6-trichloropyrimidine, characteristic chemical shifts in the ¹H NMR spectrum are observed. While specific data for the 5-nitro derivative is not widely published, the introduction of the nitro group is expected to influence the chemical shifts of the pyrimidine ring protons and carbons, providing valuable structural clues.

2. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of three chlorine atoms. Fragmentation analysis can reveal the loss of chlorine atoms, the nitro group, and other substituents, further corroborating the proposed structure.

3. Vibrational Spectroscopy (Infrared and Raman):

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound derivatives, characteristic absorption bands for the C-Cl, C=N, and N-O (from the nitro group) stretching and bending vibrations would be expected. These techniques are particularly useful for confirming the presence of key functional groups and for studying intermolecular interactions in the solid state.

Comparative Data of Analytical Techniques

To provide a practical comparison, the following table summarizes the type of information obtained from each technique for the structural analysis of halogenated nitropyrimidines.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputRemarks
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingSingle, high-quality crystalLowGold standard for solid-state structure; data currently unavailable for the target compound.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformationSoluble sampleHighEssential for confirming the core structure and substitution patterns.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsSmall amount of sampleHighCrucial for molecular formula determination and structural verification.
Vibrational Spectroscopy Presence of functional groups, information on molecular vibrationsSolid or liquid sampleHighProvides a molecular fingerprint and insights into chemical bonding.
Computational Modeling Theoretical 3D structure, bond parameters, electronic propertiesNone (in silico)MediumA powerful predictive tool in the absence of experimental crystallographic data.

Experimental Workflow for Structural Characterization

For researchers embarking on the synthesis and characterization of novel this compound derivatives, a logical experimental workflow is crucial. The following diagram illustrates a recommended approach, integrating both experimental and computational methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_crystallography Crystallographic Analysis cluster_computational Computational Modeling Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Raman IR/Raman Spectroscopy Purification->IR_Raman Crystallization Crystallization Attempts Purification->Crystallization DFT DFT Calculations (Structure Prediction) NMR->DFT Input for modeling MS->DFT Input for modeling IR_Raman->DFT Comparison with calculated spectra Xray Single-Crystal X-ray Diffraction Crystallization->Xray If successful Xray->DFT Validation of prediction

A recommended experimental and computational workflow.

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. Standard pulse programs should be used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the isotopic distribution of chlorine-containing fragments with theoretical predictions.

Computational Modeling (DFT):

  • Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or similar.

  • Method: Employ a suitable density functional, such as B3LYP, in conjunction with a basis set appropriate for halogenated organic molecules (e.g., 6-311+G(d,p)).

  • Calculation: Perform a geometry optimization to find the lowest energy conformation of the molecule. Follow this with a frequency calculation to confirm a true minimum and to predict the vibrational spectra.

  • Crystal Structure Prediction: For predicting the solid-state structure, use specialized software and methodologies that explore possible crystal packing arrangements and rank them by lattice energy.

Conclusion

While the direct crystallographic comparison of this compound derivatives is currently hindered by a lack of experimental data, a robust structural characterization is achievable through a combination of spectroscopic techniques and computational modeling. This guide provides a framework for researchers to navigate the structural analysis of this important class of compounds, fostering a deeper understanding of their chemical and physical properties, which is essential for their application in drug discovery and development. The pursuit of single-crystal X-ray diffraction data for these compounds remains a critical goal for the scientific community to fully unlock their structural intricacies.

A Comparative Guide to the Synthetic Routes of Functionalized Nitropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and objective comparison of the primary synthetic routes to functionalized nitropyrimidines. These compounds are crucial building blocks in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the nitro group, which activates the pyrimidine (B1678525) ring for various chemical transformations. This document summarizes key synthetic strategies, presents quantitative data for direct comparison, and provides detailed experimental protocols for seminal reactions.

Key Synthetic Strategies

The synthesis of functionalized nitropyrimidines can be broadly categorized into three main approaches:

  • Construction of the Nitropyrimidine Core from Acyclic Precursors: This "bottom-up" approach involves the cyclization of nitro-containing building blocks to form the pyrimidine ring.

  • Direct Nitration of a Pre-formed Pyrimidine Ring: This method introduces a nitro group onto an existing pyrimidine scaffold.

  • Functionalization of a Pre-existing Nitropyrimidine: This strategy involves modifying a nitropyrimidine core, typically through nucleophilic aromatic substitution, to introduce various functional groups.

The choice of a particular route depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

Comparison of Synthetic Routes

The following tables provide a comparative analysis of the different synthetic strategies, with a focus on reaction yields, conditions, and the scope of achievable functionalization.

Table 1: Synthesis of the Nitropyrimidine Core from Acyclic Precursors
Method Starting Materials Key Reagents Typical Yield Advantages
Nitration-Cyclization of Diethyl MalonateDiethyl malonate, Thiourea (B124793)Fuming nitric acid, Sodium alkoxide, Dimethyl sulfate, Phosphorus oxychloride70-81% (over several steps)Provides access to highly functionalized dichloronitropyrimidines.
Oxidation of 5-Nitrosopyrimidines5-Nitrosopyrimidines30% Hydrogen peroxide, Trifluoroacetic acidGood to excellentA general and effective method for a variety of substituted pyrimidines.[1]
Table 2: Direct Nitration of Pyrimidine Derivatives
Method Substrate Nitrating Agent Typical Yield Advantages
Nitration of Pyrimidine-4,6-diones2-Substituted pyrimidine-4,6-dionesSulfuric acid/Nitric acidHighEffective for electron-rich pyrimidine systems.[2]
Nitration of Fused Pyrimidine-5,7-diaminesFused[3][4][5]oxadiazolo[3,4-d]pyrimidine-5,7-diamineConcentrated nitric acidHighSelective nitration of specific fused pyrimidine systems.[6][7]
Table 3: Functionalization of Nitropyrimidines via Nucleophilic Aromatic Substitution (SNAr)
Method Substrate Nucleophile Typical Yield Advantages
Aminolysis of Chloronitropyrimidines4,6-Dichloro-5-nitropyrimidinePrimary aminesGoodVersatile method for introducing diverse amino functionalities.[8]
Substitution of Alkoxy Groups6-Alkoxy-4-chloro-5-nitropyrimidinesPrimary aminesGoodAllows for sequential functionalization at different positions.[8]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine from Diethyl Malonate[6]

This multi-step synthesis provides a key intermediate for further functionalization.

Step 1: Nitration of Diethyl Malonate

  • Diethyl malonate is treated with fuming nitric acid to yield diethyl nitromalonate.

Step 2: Cyclization with Thiourea

  • Diethyl nitromalonate is reacted with thiourea in the presence of a sodium alkoxide to form the pyrimidine ring.

Step 3: Methylation

  • The resulting pyrimidine is methylated using dimethyl sulfate.

Step 4: Chlorination

  • The methylated pyrimidine is chlorinated with phosphorus oxychloride in the presence of a catalytic amount of N,N-dimethylaniline to afford 4,6-dichloro-2-methylthio-5-nitropyrimidine. The yield for this final step is reported to be in the range of 70-80%.

Protocol 2: Direct Nitration of 2-Substituted Pyrimidine-4,6-diones[2][3]

This protocol describes the direct introduction of a nitro group at the 5-position of the pyrimidine ring.

  • To a solution of the 2-substituted pyrimidine-4,6-dione in sulfuric acid, a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise at a controlled temperature.

  • The reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • The mixture is then poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried to give the 5,5-gem-dinitropyrimidine-4,6-dione in high yield.

Protocol 3: Aminolysis of 6-Alkoxy-4-chloro-5-nitropyrimidines[9]

This procedure exemplifies the functionalization of a pre-formed nitropyrimidine ring.

  • To a solution of 6-alkoxy-4-chloro-5-nitropyrimidine in a suitable solvent (e.g., ethanol), the primary amine is added.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the corresponding 4,6-disubstituted amino-5-nitropyrimidine.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the key synthetic strategies for accessing functionalized nitropyrimidines.

Synthesis_of_Nitropyrimidine_Core Acyclic_Precursors Acyclic Precursors (e.g., Diethyl Malonate) Nitrated_Acyclic Nitrated Acyclic Intermediate Acyclic_Precursors->Nitrated_Acyclic Nitration Nitropyrimidine_Core Nitropyrimidine Core (e.g., Dichloronitropyrimidine) Nitrated_Acyclic->Nitropyrimidine_Core Cyclization

Caption: Synthesis of the nitropyrimidine core from acyclic precursors.

Direct_Nitration Pyrimidine_Ring Pyrimidine Ring (e.g., Pyrimidine-4,6-dione) Nitropyrimidine 5-Nitropyrimidine Derivative Pyrimidine_Ring->Nitropyrimidine Direct Nitration (HNO3/H2SO4)

Caption: Direct nitration of a pre-formed pyrimidine ring.

SNAr_Functionalization Nitropyrimidine_Precursor Nitropyrimidine Precursor (e.g., Chloronitropyrimidine) Functionalized_Nitropyrimidine Functionalized Nitropyrimidine Nitropyrimidine_Precursor->Functionalized_Nitropyrimidine Nucleophilic Aromatic Substitution (SNAr)

Caption: Functionalization of nitropyrimidines via SNAr.

Conclusion

The synthesis of functionalized nitropyrimidines can be achieved through several distinct and effective routes. The construction of the nitropyrimidine core from acyclic precursors is advantageous for accessing highly substituted and versatile intermediates. Direct nitration is a straightforward approach for electron-rich pyrimidine systems. Finally, nucleophilic aromatic substitution on pre-existing nitropyrimidines offers a powerful and flexible method for introducing a wide array of functional groups. The selection of the optimal synthetic strategy will be dictated by the specific target molecule, the availability of starting materials, and the desired overall efficiency of the synthetic sequence. This guide provides the foundational information for researchers to make informed decisions in the design and execution of synthetic routes to this important class of compounds.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trichloro-5-nitropyrimidine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2,4,6-Trichloro-5-nitropyrimidine (CAS No. 4359-87-9). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document outlines a step-by-step protocol for waste handling, spill containment, and final disposal.

Hazard Identification and Safety Data

This compound is a hazardous chemical that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • H302: Harmful if swallowed[1].

  • H319: Causes serious eye irritation[1].

The toxicological properties of this compound have not been fully investigated, and it may cause respiratory irritation.[2][3][4][5] In case of fire, it may generate toxic and irritating gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[2][6][7]

For quick reference, key physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₄Cl₃N₃O₂[1][8][9]
Molecular Weight 228.42 g/mol [1][8][9]
Melting Point 56-58 °C[9]
Boiling Point 314 °C[9]
Density 1.848 g/cm³[9]

Detailed Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound from the laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure the appropriate PPE is worn. All waste handling operations should be conducted inside a certified chemical fume hood.[10]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4][11]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[6][10]

  • Body Protection: A fully-buttoned laboratory coat is required.[6][10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][10]

Step 2: Waste Collection and Segregation

Proper containment is the first and most critical step in the disposal process.

  • Container Selection: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated, leak-proof, and sealable container that is chemically compatible.[10][12] Reusing the original product container is often a good practice.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant").[10]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[10] It should be kept separate from incompatible materials such as strong oxidizing agents and strong acids.[3][6][7]

Step 3: Storage of Hazardous Waste

Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup. The storage area should be cool and dry, away from heat and sources of ignition.[5][6]

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Ensure proper PPE is worn and the area is well-ventilated.[10]

    • Contain the spill and absorb it with an inert, dry, non-combustible material such as vermiculite, sand, or silica (B1680970) gel.[7][10]

    • Carefully sweep or scoop up the absorbed material, avoiding dust creation, and place it into the designated hazardous waste container.[2][10][13][14]

    • Clean the spill area thoroughly with soap and water.[10]

  • Large Spills:

    • Evacuate the area immediately.[10]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]

Step 5: Professional Disposal

The final disposal of this compound must be conducted by licensed professionals in accordance with all local, state, and federal regulations.[10]

  • Arrangement for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup for the waste container.[10]

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of correctly according to hazardous waste regulations.[3][14]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

G start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect Step 2: Collect Waste in Labeled, Compatible Container fume_hood->collect spill_check Spill Occurs? collect->spill_check small_spill Small Spill: Absorb with Inert Material, Collect for Disposal spill_check->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call EHS spill_check->large_spill Yes (Large) store Step 3: Store Sealed Container in Designated Area spill_check->store No small_spill->collect end End: Disposal Complete large_spill->end pickup Step 5: Arrange Pickup by Licensed Waste Disposal store->pickup pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloro-5-nitropyrimidine
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichloro-5-nitropyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.